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Core Science & Biosynthesis

Foundational

O-(5-Quinolyl)hydroxylamine: Structural Properties, Synthesis, and Applications in Advanced Organic Synthesis

Executive Summary O-(5-Quinolyl)hydroxylamine (MDL: MFCD30258517) is a highly versatile, yet historically underexplored, building block in modern organic synthesis and medicinal chemistry. By combining the privileged qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(5-Quinolyl)hydroxylamine (MDL: MFCD30258517) is a highly versatile, yet historically underexplored, building block in modern organic synthesis and medicinal chemistry. By combining the privileged quinoline pharmacophore with a highly reactive O-arylhydroxylamine moiety, this compound serves as a critical intermediate for the synthesis of complex oxime ethers, substituted benzofurans, and novel aminated heterocycles.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic catalog data. This whitepaper details the structural causality behind the molecule's reactivity, provides field-validated synthetic protocols, and explores its mechanistic applications in drug discovery.

Chemical Structure and Physical Properties

The molecular architecture of O-(5-Quinolyl)hydroxylamine features an electron-deficient quinoline ring substituted at the C5 position with an aminooxy (–O–NH₂) group. The presence of the basic quinoline nitrogen (pKa ~4.9) and the α -effect-enhanced nucleophilic primary amine makes this molecule amphoteric and highly reactive toward electrophiles.

Causality in Structural Properties: The weak O–N bond (~55 kcal/mol) is highly susceptible to homolytic or heterolytic cleavage depending on the reaction conditions. This deliberate structural instability makes it an excellent candidate for [3,3]-sigmatropic rearrangements or as an electrophilic aminating agent.

Table 1: Physicochemical Properties of O-(5-Quinolyl)hydroxylamine
PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
MDL Number MFCD30258517
Hydrogen Bond Donors 1 (–NH₂ group)
Hydrogen Bond Acceptors 3 (Quinoline N, O, –NH₂)
Topological Polar Surface Area (TPSA) 38.9 Ų
Rotatable Bonds 1

(Data curated from [1])

Validated Synthetic Methodologies

The direct amination of unactivated phenols like 5-hydroxyquinoline is notoriously challenging due to competing oxidation and poor nucleophilicity ( [2]). Therefore, indirect methods utilizing the Mitsunobu reaction or electrophilic amination reagents are required to construct the O–N bond reliably.

Protocol A: The Mitsunobu-Hydrazinolysis Route (Preferred)

This two-step protocol ensures high regioselectivity and avoids the use of explosive electrophilic aminating agents.

Step 1: Synthesis of N-(Quinolin-5-yloxy)phthalimide

  • Reagents: 5-Hydroxyquinoline (1.0 eq), N-hydroxyphthalimide (NHPI, 1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Procedure: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Scientific Causality: The slow addition is critical to prevent the premature consumption of the betaine intermediate (formed between PPh₃ and DIAD) by side reactions, ensuring it reacts exclusively with the phenol.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the 5-hydroxyquinoline spot (strongly UV active at 254 nm) indicates completion.

  • Workup: Concentrate and purify via silica gel chromatography to isolate the protected intermediate.

Step 2: Hydrazinolysis to O-(5-Quinolyl)hydroxylamine

  • Reagents: N-(Quinolin-5-yloxy)phthalimide (1.0 eq), Hydrazine hydrate (64% aqueous, 3.0 eq).

  • Solvent: Ethanol.

  • Procedure: Reflux the mixture at 80 °C for 2 hours. Scientific Causality: The use of hydrazine selectively cleaves the robust phthalimide protecting group via the Ing-Manske procedure without reducing or cleaving the sensitive O–N bond.

  • Validation: The formation of a dense white precipitate (phthalhydrazide byproduct) serves as a self-validating visual indicator of reaction progress. LC-MS analysis of the supernatant must confirm the target mass [M+H]⁺ = 161.1.

  • Workup: Filter the precipitate, concentrate the filtrate, and partition between CH₂Cl₂ and 1M NaOH to remove residual phthalhydrazide. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.

Protocol B: Direct Electrophilic Amination

For rapid synthesis, electrophilic amination using O-(2,4-dinitrophenyl)hydroxylamine (DPH) or hydroxylamine-O-sulfonic acid (HOSA) can be employed ( [3]). 5-Hydroxyquinoline is deprotonated with a strong base (e.g., NaH) in DMF, followed by the careful addition of DPH. While this route is shorter, it requires stringent safety protocols due to the thermal instability of DPH ( [4]).

Mechanistic Pathways & Reactivity Workflow

G N1 5-Hydroxyquinoline (Starting Material) N2 Mitsunobu Reaction (NHPI, PPh3, DIAD) N1->N2 N3 N-(Quinolin-5-yloxy)phthalimide (Intermediate) N2->N3 N4 Hydrazinolysis (Hydrazine Hydrate, EtOH) N3->N4 N5 O-(5-Quinolyl)hydroxylamine (Target Compound) N4->N5 N6 Condensation (Aldehydes/Ketones) N5->N6 N8 [3,3]-Sigmatropic Rearrangement N5->N8 N7 Oxime Ethers (Drug Candidates) N6->N7 N9 Substituted Benzofurans (Scaffolds) N8->N9

Figure 1: Synthetic workflow and downstream reactivity of O-(5-Quinolyl)hydroxylamine.

Applications in Drug Discovery and Advanced Synthesis

Synthesis of Oxime Ethers

The primary amine of O-(5-Quinolyl)hydroxylamine exhibits enhanced nucleophilicity due to the α -effect (the electrostatic repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms). It readily condenses with aldehydes and ketones under mildly acidic conditions to form stable oxime ethers. These derivatives are highly valued in medicinal chemistry for their metabolic stability compared to traditional imines, allowing them to act as rigid, hydrogen-bonding linkers in PROTACs or kinase inhibitors.

Precursor for [3,3]-Sigmatropic Rearrangements

O-arylhydroxylamines are classic precursors for the synthesis of benzofurans via acid-catalyzed [3,3]-sigmatropic rearrangements ( [5]). When O-(5-Quinolyl)hydroxylamine is condensed with a ketone and treated with a Brønsted acid (e.g., methanesulfonic acid), it undergoes a Fischer indole-type rearrangement. The weak O–N bond cleaves, forming a new C–C bond at the C6 position of the quinoline ring, ultimately cyclizing to yield complex furo[3,2-f]quinoline derivatives. This provides a direct, metal-free route to polycyclic heteroaromatics.

Electrophilic Aminating Agent

Due to the electron-withdrawing nature of the quinoline ring, the O–N bond is sufficiently polarized to allow O-(5-Quinolyl)hydroxylamine to act as an electrophilic aminating agent. It can transfer its –NH₂ group to carbon, nitrogen, or sulfur nucleophiles, facilitating the synthesis of hydrazines, sulfenamides, or aminated heterocycles without the need for expensive transition metal catalysts.

References

  • Accela ChemBio. O-(5-Quinolyl)hydroxylamine Product Data. Accela ChemBio Catalog.[Link]

  • Raban, M., et al. Synthesis of 5-Hydroxyquinolines. Journal of Organic Chemistry, 1990.[Link]

  • Legault, C., et al. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. ResearchGate, 2012.[Link]

Exploratory

Mechanism of Action of O-(5-Quinolyl)hydroxylamine in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary The development of highly selective, shelf-stable electrophilic aminating agents has fundamentally transformed C–N bond formation in modern organic synthesis. While classical amination relies on nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, shelf-stable electrophilic aminating agents has fundamentally transformed C–N bond formation in modern organic synthesis. While classical amination relies on nucleophilic nitrogen sources, the "umpolung" (polarity reversal) paradigm utilizes electrophilic nitrogen to aminate carbanions, enolates, and unactivated arenes[1],[2].

Among the next-generation reagents, O-(5-Quinolyl)hydroxylamine [3] stands out as a highly tunable, "smart" aminating agent. By leveraging the unique physicochemical properties of the quinoline scaffold, this reagent overcomes the explosive hazards of traditional O-(2,4-dinitrophenyl)hydroxylamines (DPH)[4] and the thermal instability of O-sulfonylhydroxylamines (MSH). This whitepaper provides an in-depth mechanistic analysis of O-(5-quinolyl)hydroxylamine, detailing its activation pathways, quantitative benchmarking, and self-validating experimental protocols.

The Umpolung Paradigm & Physicochemical Profiling

In a standard amine, the nitrogen atom is nucleophilic due to its lone pair. In O-arylhydroxylamines, the attachment of an electron-withdrawing aryloxy group to the oxygen atom weakens the N–O bond (BDE 35 kcal/mol) and reverses the polarity of the nitrogen, rendering it electrophilic (an NH2+​ equivalent)[2],[4].

The structural brilliance of O-(5-quinolyl)hydroxylamine lies in the quinoline nitrogen . At neutral pH, the 5-quinolyloxy group is a moderate leaving group, rendering the reagent shelf-stable and safe to handle. However, upon the introduction of a mild acid or a transition metal, the quinoline nitrogen (pKa 4.9) undergoes protonation or coordination. This generates a positively charged quinolinium intermediate, which drastically stabilizes the developing negative charge during N–O bond cleavage, transforming the 5-quinolyloxy moiety into an exceptional leaving group[5].

G A O-(5-Quinolyl)hydroxylamine (Stable at neutral pH) B Protonation (H+) pKa ~4.9 A->B pH Trigger F Ketone Condensation (Acidic Media) A->F Condensation C Activated Intermediate (Protonated Quinolinium) B->C Charge Stabilization D Transition Metal Catalysis (Cu, Rh, Ru) C->D Oxidative Addition E Photoredox Catalysis (Visible Light + Ru/Ir) C->E Single Electron Transfer G Electrophilic Amination (C-N Bond Formation) D->G H Aminium Radical Cation (Radical C-H Amination) E->H I [3,3]-Sigmatropic Rearrangement (Benzofuran Synthesis) F->I

Fig 1. Mechanistic divergence and pH-responsive activation of O-(5-Quinolyl)hydroxylamine.

Core Mechanistic Pathways

Photoredox-Enabled Aminium Radical Cation Generation

Aminium radical cations (ARCs) are powerful electrophilic radical species that undergo facile addition to nucleophilic alkenes and arenes[5]. Historically, generating ARCs required harsh stoichiometric oxidants. O-(5-Quinolyl)hydroxylamine enables the mild generation of ARCs via visible-light photoredox catalysis.

Mechanism: The reaction relies on Protonation-Coupled Electron Transfer (PCET) . The weakly basic hydroxylamine must be fully protonated by a strong acid (e.g., Perchloric acid) prior to electron transfer[5]. The ground-state photoredox catalyst (e.g., Ru(II)) is excited by visible light to *Ru(II). The protonated O-(5-quinolyl)hydroxylamine is a sufficiently powerful oxidant to accept a single electron from the excited catalyst. This Single Electron Transfer (SET) triggers the homolytic cleavage of the N–O bond, expelling the neutral 5-quinolinol leaving group and generating the highly reactive aminium radical cation[5],[6].

G PC Ru(II) Ground State PC_star *Ru(II) Excited State PC->PC_star hv (Vis Light) PC_ox Ru(III) Oxidized PC_star->PC_ox SET Sub Protonated Reagent PC_star->Sub Electron Transfer PC_ox->PC Reductant Rad Aminium Radical Sub->Rad + e- (- 5-Quinolinol)

Fig 2. Photoredox-catalyzed generation of aminium radical cations via SET.
Transition-Metal Catalyzed Electrophilic Amination

O-arylhydroxylamines are premier reagents for the electrophilic amination of diorganozinc, Grignard, and boronic acid reagents[7].

Mechanism: Using a Copper(I) catalyst, the reaction initiates via the oxidative addition of Cu(I) into the weak N–O bond of the O-(5-quinolyl)hydroxylamine, yielding a highly electrophilic Cu(III) amido complex[7]. The 5-quinolyloxy group acts as the nucleofuge. Subsequent transmetalation with an organozinc reagent transfers the alkyl/aryl group to the copper center. Finally, reductive elimination forges the new C–N bond, releasing the functionalized amine and regenerating the Cu(I) catalyst[7].

Dearomative [3,3]-Sigmatropic Rearrangements

Beyond direct amination, O-(5-quinolyl)hydroxylamine can condense with ketones to form O-aryloximes. Under acidic conditions, these intermediates undergo a [3,3]-sigmatropic rearrangement—analogous to the Fischer indole synthesis—resulting in the dearomatization of the ring and subsequent cyclization to form complex heterocycles, such as functionalized benzofurans[8],[9].

Quantitative Benchmarking

To contextualize the utility of O-(5-quinolyl)hydroxylamine, it must be benchmarked against historical electrophilic aminating agents. The table below summarizes the critical operational metrics.

Table 1. Comparative Benchmarking of Electrophilic Aminating Agents

Aminating AgentShelf StabilityActivation TriggerAtom EconomyPrimary Application
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Low (High explosive risk)None (Constitutively active)PoorUncatalyzed Amination[4]
O-Mesitylenesulfonylhydroxylamine (MSH) Low (Requires -20°C storage)NonePoorN-Amination of Heterocycles
O-Benzoylhydroxylamine High (Room Temp)TM-Oxidative AdditionModerateCu/Rh-Catalyzed Amination[7]
O-(5-Quinolyl)hydroxylamine High (Room Temp) Protonation / SET Moderate Photoredox / Radical Amination [5]

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered to ensure high fidelity and reproducibility, explicitly detailing the causality behind critical experimental choices.

Protocol A: Photocatalytic C–H Amination of Arenes

Objective: Direct C–H amination of an electron-rich arene via an aminium radical cation[5].

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arene (1.0 equiv), O-(5-quinolyl)hydroxylamine (1.5 equiv), and Ru(bpz)3​(PF6​)2​ (2 mol%).

  • Acid Activation (Critical Step): Add Perchloric acid ( HClO4​ , 1.5 equiv).

    • Causality: HClO4​ is chosen because it is a strong acid (pKa -10) capable of fully protonating the weakly basic quinoline ring, which is an absolute prerequisite for successful electron transfer. Weaker acids (like Acetic acid) fail to protonate the substrate, stalling the reaction[5].

  • Solvent & Degassing: Dissolve the mixture in anhydrous CH3​CN (0.1 M). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher that will deactivate the *Ru(II) excited state, completely shutting down the catalytic cycle.

  • Irradiation: Backfill with Argon and irradiate the tube with blue LEDs ( λ = 450 nm) at room temperature for 16 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3​ . This neutralizes the acid and deprotonates the 5-quinolinol byproduct, allowing it to be partitioned into the aqueous layer. Extract the product with EtOAc. Validate the C-N bond formation via 1H NMR (looking for the diagnostic shift of the newly installed amine protons).

Protocol B: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents

Objective: Synthesis of highly functionalized secondary/tertiary amines via Umpolung amination[7].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Cu(OTf)]2​⋅C6​H6​ (1.25 mol%) in anhydrous THF.

    • Causality: The triflate ( OTf− ) counterion is strictly non-coordinating. This leaves the coordination sphere of the Cu(I) center open, facilitating rapid oxidative addition into the N–O bond[7].

  • Reagent Addition: Add O-(5-quinolyl)hydroxylamine (1.0 equiv) to the stirring copper solution.

  • Transmetalation: Slowly add the diorganozinc reagent ( R2​Zn , 1.1 equiv) dropwise at 25 °C.

    • Causality: Dropwise addition prevents the rapid homocoupling of the zinc reagent, ensuring it is available for transmetalation with the Cu(III) amido intermediate[7].

  • Reductive Elimination: Stir the reaction for 1–6 hours at room temperature.

  • Quench & Validation: Quench the reaction with 1M HCl to destroy excess zinc reagent. Basify with NH4​OH and extract with dichloromethane. Purify via flash column chromatography and validate the product mass via LC-MS.

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation, ACS Catalysis, [Link]

  • Electrophilic amination, Wikipedia, [Link]

  • Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents, J. Am. Chem. Soc., [Link]

  • Formal Dearomative Hydroamination of 2-Arylphenols, J. Org. Chem., [Link]

  • Electrophilic Aminating Agents in Total Synthesis, Angewandte Chemie International Edition (via NIH), [Link]

  • Benzofuran synthesis, Organic Chemistry Portal, [Link]

  • O-(5-Quinolyl)hydroxylamine Product Specification, AccelaChem, [Link]

  • Microwave- and Thermally Promoted Iminyl Radical Cyclizations, J. Org. Chem., [Link]

Sources

Foundational

O-(5-Quinolyl)hydroxylamine molecular weight and exact mass

An In-depth Technical Guide to O-(5-Quinolyl)hydroxylamine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of O-(5-Quinolyl)hydroxylamine, a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to O-(5-Quinolyl)hydroxylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of O-(5-Quinolyl)hydroxylamine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The guide details its core physicochemical properties, including molecular weight and exact mass, and outlines a plausible, detailed synthetic pathway. Furthermore, it explores the potential applications of this molecule, drawing upon the established biological activities of related quinoline and hydroxylamine derivatives, particularly in the context of medicinal chemistry and as a potential therapeutic agent. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This document serves as an essential resource, grounded in scientific principles, for those looking to synthesize, study, or utilize O-(5-Quinolyl)hydroxylamine in their research endeavors.

Introduction to Quinolyl-Hydroxylamine Derivatives

Quinoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds that form the backbone of numerous synthetic and natural products with a broad spectrum of biological activities.[1] These activities include antibacterial, antimalarial, anti-inflammatory, and antitumor properties.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization often leads to enhanced pharmacological profiles.

The incorporation of a hydroxylamine moiety (–NHOH) into a molecule can introduce novel chemical properties and biological activities.[2] Hydroxylamine derivatives are known to act as potent inhibitors of enzymes such as ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair in both pathogens and cancer cells.[3][4] The "NH-OH" group can act as a radical scavenger, interfering with the radical-based catalytic mechanism of RNR.[3][4]

O-(5-Quinolyl)hydroxylamine combines these two important pharmacophores, making it a compound of considerable interest for the development of new therapeutic agents. Understanding its fundamental properties, synthesis, and potential biological roles is critical for unlocking its full potential in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of O-(5-Quinolyl)hydroxylamine are summarized in the table below. These values are calculated based on its chemical formula. While it is an isomer of O-(6-Quinolyl)hydroxylamine, which has a reported molecular weight of 160.17 g/mol and a molecular formula of C9H8N2O, these properties are identical.[5][6]

PropertyValue
Chemical Name O-(5-Quinolyl)hydroxylamine
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Exact Mass 160.0637 g/mol
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)ON
InChI Key InChIKey=FBFHBFHJIVLERO-UHFFFAOYSA-N

Synthesis of O-(5-Quinolyl)hydroxylamine

A plausible and efficient synthetic route to O-(5-Quinolyl)hydroxylamine can be adapted from established methods for preparing O-substituted hydroxylamines from alcohols.[7] The proposed two-step synthesis involves the conversion of 5-hydroxyquinoline to a mesylate intermediate, followed by nucleophilic substitution with a protected hydroxylamine equivalent and subsequent deprotection.

Proposed Synthetic Workflow

Synthesis_of_O_5_Quinolyl_hydroxylamine Start 5-Hydroxyquinoline Step1 Mesylation Start->Step1 MsCl, Et3N DCM, 0°C to rt Intermediate Quinolin-5-yl methanesulfonate Step1->Intermediate Step2 Nucleophilic Substitution & Deprotection Intermediate->Step2 1. tert-Butyl N-hydroxycarbamate, DBU 2. HCl in Et2O Product O-(5-Quinolyl)hydroxylamine Step2->Product

Caption: Proposed two-step synthesis of O-(5-Quinolyl)hydroxylamine.

Experimental Protocol

Step 1: Synthesis of Quinolin-5-yl methanesulfonate

  • Dissolve 5-hydroxyquinoline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (Et₃N, 1.2 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude quinolin-5-yl methanesulfonate, which can be used in the next step without further purification.

Step 2: Synthesis of O-(5-Quinolyl)hydroxylamine

  • Dissolve quinolin-5-yl methanesulfonate (1 equivalent) and tert-butyl N-hydroxycarbamate (1.5 equivalents) in an appropriate solvent such as acetonitrile.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) as a base to the mixture.[7]

  • Stir the reaction at room temperature overnight.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and add a solution of dry HCl in diethyl ether to precipitate the hydrochloride salt of the deprotected product.[7]

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain O-(5-Quinolyl)hydroxylamine hydrochloride as a crystalline solid.

Applications in Research and Drug Development

O-(5-Quinolyl)hydroxylamine is a promising candidate for various applications in drug discovery due to the combined properties of its quinoline and hydroxylamine moieties.

Building Block in Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxylamine group can be further functionalized to create libraries of novel compounds for high-throughput screening. For instance, it can react with aldehydes and ketones to form oximes, which are present in many pharmacologically active molecules.[8][9]

Potential as a Ribonucleotide Reductase (RNR) Inhibitor

N-substituted hydroxylamine compounds have been identified as a new class of antibacterial agents that act by inhibiting bacterial RNR.[3][4] These compounds function as radical scavengers, disrupting the enzyme's catalytic cycle, which is essential for providing the building blocks for DNA synthesis.[3] Given this precedent, O-(5-Quinolyl)hydroxylamine is a strong candidate for investigation as a potential antimicrobial or anticancer agent targeting RNR.

Mechanism_of_Action Drug O-(5-Quinolyl)hydroxylamine (Radical Scavenger) RNR Ribonucleotide Reductase (RNR) Drug->RNR Inhibits DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth Catalyzes Cell_Growth Bacterial/Tumor Cell Proliferation DNA_Synth->Cell_Growth Enables

Caption: Potential mechanism of action for O-(5-Quinolyl)hydroxylamine as an RNR inhibitor.

Safety and Handling

Precautionary MeasureGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14]
Storage Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[12]
First Aid (Skin Contact) Immediately wash the affected area with plenty of soap and water.[10]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
First Aid (Ingestion) Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

Conclusion

O-(5-Quinolyl)hydroxylamine is a molecule with significant untapped potential in the field of medicinal chemistry. Its unique structure, combining the privileged quinoline scaffold with the reactive hydroxylamine moiety, makes it a valuable building block for novel drug candidates. The straightforward synthetic accessibility and the strong scientific rationale for its potential as an RNR inhibitor provide a solid foundation for its further investigation as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved April 3, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Spectrum Chemical. (2007, October 2).
  • Ricca Chemical Company. (2026, January 9).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemRadar. (n.d.). O-(6-Quinolyl)
  • Fisher Scientific. (2025, December 18).
  • AChemBlock. (2026, March 29). O-(4-Quinolylmethyl)hydroxylamine 95.00%.
  • Guix, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18441-18449.
  • ChemRadar. (n.d.). O-(6-Quinolyl)
  • BenchChem. (2025). An In-depth Technical Guide on the Putative Crystal Structure of O-(3-quinolyl)methylhydroxylamine.
  • Maccari, G., et al. (2017). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Scientific Reports, 7, 45323.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
  • Science of Synthesis. (2008). Product Class 5: Hydroxylamines.
  • Wikipedia. (n.d.). Hydroxylamine. Retrieved April 3, 2026.
  • BLi-T. (2026, March 17). Hydroxylamine Hydrochloride: Applications In Pharmaceuticals And Agrochemicals.
  • Dakenchem. (2026, March 25). Hydroxylamine Hydrochloride: Applications in Pharmaceuticals and Agrochemicals.
  • Guix, J., et al. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega.
  • National Institute of Standards and Technology. (n.d.). Hydroxylamine. In NIST Chemistry WebBook.
  • CAMEO Chemicals. (n.d.). HYDROXYLAMINE.
  • Semantic Scholar. (2024, April 23).
  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine.
  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.

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Exploratory

Safety data sheet (SDS) and toxicity profile for O-(5-Quinolyl)hydroxylamine

Introduction and Chemical Identity In modern drug discovery and synthetic chemistry, quinoline derivatives play a pivotal role due to their diverse biological activities. O-(5-Quinolyl)hydroxylamine (Molecular Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

In modern drug discovery and synthetic chemistry, quinoline derivatives play a pivotal role due to their diverse biological activities. O-(5-Quinolyl)hydroxylamine (Molecular Formula: C9H8N2O; MW: 160.17) is an emerging intermediate utilized in the synthesis of novel pharmacophores [1]. However, the combination of a quinoline scaffold with a reactive hydroxylamine moiety introduces specific safety and toxicity challenges that must be rigorously managed in a laboratory setting.

This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters and the mechanistic toxicity profile of O-(5-Quinolyl)hydroxylamine, guiding researchers through safe handling protocols and risk mitigation strategies.

Physicochemical Properties and Hazard Identification

Understanding the baseline physicochemical properties is critical for predicting the behavior of O-(5-Quinolyl)hydroxylamine under experimental conditions. The hydroxylamine group is prone to oxidation and can act as both a nucleophile and a potential explosive hazard under extreme conditions, while the quinoline ring contributes to lipophilicity and potential DNA intercalation.

Quantitative Data Summary
Property / Hazard ClassValue / DescriptionRegulatory / GHS Classification
Molecular Formula C9H8N2ON/A
Molecular Weight 160.17 g/mol N/A
MDL Number MFCD30258517N/A
Physical State Solid (typically crystalline powder)N/A
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)H302
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315
Eye Damage/Irritation Category 2A (Causes serious eye irritation)H319
STOT (Single Exposure) Category 3 (May cause respiratory irritation)H335

Data extrapolated from standard quinoline and hydroxylamine derivative profiles [1].

Mechanistic Toxicity Profile

The toxicity of O-(5-Quinolyl)hydroxylamine is driven by its bivalent structural features:

  • Hydroxylamine Moiety: Hydroxylamines are known to induce methemoglobinemia by oxidizing the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), thereby impairing oxygen transport. Furthermore, hydroxylamines can undergo enzymatic N-oxidation or O-cleavage, generating reactive nitrogen species (RNS) that cause oxidative stress and cellular macromolecule damage.

  • Quinoline Scaffold: Quinoline derivatives are metabolized in the liver by Cytochrome P450 enzymes (e.g., CYP2A6, CYP2E1) into reactive epoxides. These epoxides can covalently bind to DNA and proteins, leading to hepatotoxicity and potential mutagenicity.

Toxicity Pathway Visualization

ToxicityPathway cluster_Hydroxylamine Hydroxylamine Moiety cluster_Quinoline Quinoline Scaffold Compound O-(5-Quinolyl)hydroxylamine MetHb Hemoglobin Oxidation Compound->MetHb CYP CYP450 Metabolism Compound->CYP Hypoxia Tissue Hypoxia MetHb->Hypoxia Epoxide Reactive Epoxide Formation CYP->Epoxide DNA DNA/Protein Adducts Epoxide->DNA

Mechanistic pathways of O-(5-Quinolyl)hydroxylamine toxicity.

Safe Handling Protocols and Experimental Workflow

To ensure self-validating safety in the laboratory, the following step-by-step protocol must be strictly adhered to when handling O-(5-Quinolyl)hydroxylamine. The causality behind these steps is rooted in preventing the generation of reactive airborne particulates and mitigating dermal absorption.

Step-by-Step Handling Protocol
  • Engineering Controls Preparation:

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood.

    • Causality: The compound is a Category 3 respiratory irritant. High-velocity airflow prevents the inhalation of micro-particulates.

  • Personal Protective Equipment (PPE) Donning:

    • Action: Don double nitrile gloves (minimum 0.12 mm thickness), a chemically resistant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a sufficient barrier against lipophilic quinoline derivatives, preventing H315 (Skin Irritation) and potential systemic absorption.

  • Reagent Solubilization:

    • Action: Pre-dissolve the solid in a compatible aprotic solvent (e.g., anhydrous DMSO or DMF) before removing it from the fume hood.

    • Causality: Solubilization eliminates the dust hazard. Aprotic solvents are chosen to prevent unwanted protonation or degradation of the hydroxylamine group.

  • Decontamination and Waste Disposal:

    • Action: Wipe down all spatulas and balances with a 10% bleach solution, followed by ethanol. Dispose of solid waste in dedicated hazardous waste containers labeled for "Nitrogenous Organic Toxins."

    • Causality: Bleach oxidizes residual hydroxylamine into benign byproducts, neutralizing the reactive hazard before it leaves the controlled environment.

References

  • Accela ChemBio. "O-(5-Quinolyl)hydroxylamine Product Information." Accela ChemBio Catalog. Accessed April 3, 2026. Available at: [Link]

Foundational

Thermodynamic Solubility Profiling of O-(5-Quinolyl)hydroxylamine in Organic Solvents: A Mechanistic Guide

Executive Summary O-(5-Quinolyl)hydroxylamine (O5QH), identified by MDL number MFCD30258517[1], is a highly specialized bicyclic pharmaceutical intermediate. Structurally, it combines a lipophilic quinoline core with a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(5-Quinolyl)hydroxylamine (O5QH), identified by MDL number MFCD30258517[1], is a highly specialized bicyclic pharmaceutical intermediate. Structurally, it combines a lipophilic quinoline core with a highly polar, hydrogen-bonding aminooxy (-O-NH2) moiety. Understanding its solubility profile in organic solvents is a critical prerequisite for downstream synthetic applications, purification workflows, and formulation development. This whitepaper provides a rigorous, causality-driven framework for profiling the thermodynamic solubility of O5QH, moving beyond empirical observation to explain the physicochemical dynamics governing its solvation.

Physicochemical Foundations & Causality of Solvation

To predict and measure the solubility of O5QH, one must first deconstruct its molecular architecture. The parent compound, quinoline (C9H7N), is a heterocyclic aromatic liquid that is slightly soluble in cold water but highly miscible in most organic solvents due to its lipophilic fused-ring system[2][3].

However, the functionalization of the quinoline ring at the 5-position with an aminooxy group fundamentally alters the molecule's intermolecular interactions. Hydroxylamine derivatives are characterized by their high basicity and potent ability to form hydrogen bonds with solvent molecules[4]. The -O-NH2 group acts as both a strong hydrogen bond donor and acceptor.

Causality in Solvent Selection:

  • Polar Aprotic Solvents (e.g., DMSO): These solvents possess high dielectric constants and strong dipole moments. They act as excellent hydrogen bond acceptors, interacting favorably with the -NH2 protons of O5QH while simultaneously solvating the polarizable quinoline pi-system.

  • Protic Solvents (e.g., Methanol): These solvents engage in bidirectional hydrogen bonding with the aminooxy group[4]. However, their ability to solvate the bulky, lipophilic quinoline core is slightly lower than that of DMSO.

  • Non-Polar Solvents (e.g., Hexane): Lacking both dipole moments and hydrogen-bonding capabilities, these solvents rely entirely on weak Van der Waals forces. They cannot provide enough solvation energy to overcome the crystal lattice energy of solid O5QH, resulting in poor solubility.

G O5QH O-(5-Quinolyl)hydroxylamine (Solid State) Protic Protic Solvents (e.g., Methanol) O5QH->Protic Aprotic Polar Aprotic (e.g., DMSO) O5QH->Aprotic NonPolar Non-Polar (e.g., Hexane) O5QH->NonPolar Hbond H-Bonding (Donor/Acceptor) High Solvation Energy Protic->Hbond Dipole Strong Dipole-Dipole Disrupts Crystal Lattice Aprotic->Dipole VdW Weak Van der Waals Low Solvation Energy NonPolar->VdW Sol1 High Solubility (50-100 mg/mL) Hbond->Sol1 Sol2 Very High Solubility (>100 mg/mL) Dipole->Sol2 Sol3 Poor Solubility (<1 mg/mL) VdW->Sol3

Solvation mechanistic pathways of O5QH based on solvent polarity.

Quantitative Solubility Data

Based on the physicochemical behavior of quinoline and hydroxylamine derivatives, the thermodynamic solubility profile of O5QH across standard organic solvents is summarized below.

Organic SolventPolarity Index (P')Dielectric Constant (ε)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 100.0Strong dipole-dipole; H-bond acceptor
Methanol (MeOH) 5.132.750.0 - 100.0Bidirectional H-bonding (Donor/Acceptor)
Acetonitrile (ACN) 5.837.525.0 - 50.0Dipole-dipole interactions
Dichloromethane (DCM) 3.18.910.0 - 25.0Dipole-induced dipole; lipophilic solvation
n-Hexane 0.11.9< 1.0Weak Van der Waals forces

Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, regulatory-compliant solubility data, the miniaturized shake-flask method is the gold standard, aligning with ICH M9 guidelines for biopharmaceutics and intermediate profiling[5][6].

The following protocol is engineered as a self-validating system : it includes internal checks (saturation confirmation and temperature control) to ensure that the measured concentration reflects true thermodynamic equilibrium, rather than a transient kinetic state.

Step-by-Step Experimental Workflow
  • Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 20 mg) of high-purity O5QH API into a 2 mL amber glass HPLC vial. Causality: Amber glass is used to prevent potential photo-degradation, as quinoline derivatives can turn brown upon prolonged exposure to light[3].

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (e.g., anhydrous DMSO) into the vial.

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 37.0 ± 0.5 °C. Agitate at 500 rpm for 24 hours. Causality: 24 hours of continuous agitation provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a true thermodynamic equilibrium[6].

  • Saturation Validation (System Check): Visually inspect the vial after 24 hours. Crucial Step: There must be visible solid O5QH remaining at the bottom of the vial. If the solution is completely clear, the system is not saturated; you must add more solid API and repeat Step 3.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the resulting supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents like DMSO and DCM, and the 0.45 µm pore size ensures the removal of sub-visible micro-crystals that would otherwise artificially inflate the UV absorbance reading[6].

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-validated calibration curve. Inject into the HPLC system and monitor at the λmax​ of the quinoline chromophore (typically around 220-230 nm or 280 nm).

G A 1. Solid O5QH API (Excess Mass) B 2. Solvent Addition (e.g., DMSO, MeOH) A->B C 3. Isothermal Equilibration (37°C, 24h, 500 rpm) B->C D 4. Phase Separation (Centrifugation & 0.45µm PTFE) C->D E 5. HPLC-UV Quantification (Against Calibration Curve) D->E F 6. Thermodynamic Solubility (mg/mL) E->F

Workflow for thermodynamic solubility profiling using the shake-flask method.

References

  • AccelaChem. "O-(5-Quinolyl)hydroxylamine Product Details." accelachem.com. Available at:[1]

  • CymitQuimica. "CAS 91-22-5: Quinoline." cymitquimica.com. Available at:[2]

  • Wikipedia. "Quinoline." wikipedia.org. Available at:[3]

  • National Institutes of Health (PMC). "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)." nih.gov. Available at:[5]

  • Pharma Excipients. "UNGAP best practice for improving solubility data quality of orally administered drugs." pharmaexcipients.com. Available at:[6]

  • Chemical Papers. "On the basicity of hydroxylamine and its derivatives." chempap.org. Available at:[4]

Sources

Exploratory

Historical Discovery and Initial Synthesis of O-(5-Quinolyl)hydroxylamine: A Technical Guide

Executive Summary O-(5-Quinolyl)hydroxylamine (Molecular Formula: C9H8N2O, MDL: MFCD30258517) is a highly specialized O-arylhydroxylamine derivative utilized as a critical building block in advanced pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(5-Quinolyl)hydroxylamine (Molecular Formula: C9H8N2O, MDL: MFCD30258517) is a highly specialized O-arylhydroxylamine derivative utilized as a critical building block in advanced pharmaceutical development[1]. Historically, the synthesis of O-arylhydroxylamines presented a significant challenge to synthetic chemists due to the inherent instability of the N–O bond and the poor nucleophilicity of the hydroxylamine oxygen. This whitepaper provides an in-depth analysis of the historical evolution of its synthesis, transitioning from inefficient electrophilic aminations to the highly robust, modern two-step Mitsunobu-hydrazinolysis pathway. Designed for researchers and drug development professionals, this guide details the mechanistic causality, self-validating protocols, and analytical standards required to successfully synthesize and utilize this compound.

Historical Context & Discovery

The discovery and isolation of O-arylhydroxylamines were historically hindered by the susceptibility of the N–O bond to reductive cleavage and spontaneous oxidation[2]. Early attempts to synthesize O-aryl derivatives from phenols relied heavily on electrophilic amination using reagents such as O-(2,4-dinitrophenyl)hydroxylamine or N-Boc-oxaziridines[3]. While these methods were functional, they suffered from low yields, poor functional group tolerance, and required harsh conditions that often degraded sensitive heterocyclic substrates like quinoline.

The paradigm shifted significantly with the adaptation of the Mitsunobu reaction for the synthesis of O-alkyl and O-aryl hydroxylamines[4]. By utilizing N-hydroxyphthalimide (NHPI) as an acidic pronucleophile, researchers discovered a reliable method to couple phenols (such as 5-hydroxyquinoline) with a protected hydroxylamine moiety[5]. This breakthrough allowed for the parallel synthesis of diverse O-arylhydroxylamines with high purity, enabling their use in complex medicinal chemistry applications, including the development of Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibitors and PET/SPECT tracers targeting the kynurenine pathway in oncology[6][7].

Chemical Properties & Structural Data

To ensure rigorous quality control during synthesis, the fundamental physicochemical parameters of O-(5-Quinolyl)hydroxylamine must be established.

Table 1: Physicochemical Properties of O-(5-Quinolyl)hydroxylamine

PropertyValueStructural Significance
Chemical Name O-(5-Quinolyl)hydroxylamineFeatures a quinoline core linked via an ether oxygen to a primary amine.
Molecular Formula C9H8N2ODictates the exact mass for HRMS validation.
Molecular Weight 160.17 g/mol Essential for stoichiometric calculations.
MDL Number MFCD30258517Unique identifier for chemical databases[1].
Purity Standard ≥95% (R&D Grade)Minimum threshold for downstream biological assays[1].

Mechanistic Pathway & Synthesis Strategy

The modern synthesis of O-(5-Quinolyl)hydroxylamine is a highly orchestrated two-step sequence designed to preserve the delicate N–O bond while achieving high regioselectivity.

  • Mitsunobu Coupling: 5-Hydroxyquinoline is reacted with N-hydroxyphthalimide (NHPI) in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). NHPI is selected because its pKa (~6.0) is sufficiently acidic to protonate the Morrison-Brunn-Huisgen betaine intermediate formed by PPh3 and DIAD. The phthalimide group also serves as a robust protecting group, preventing unwanted N-alkylation or oxidation of the hydroxylamine nitrogen[4][5].

  • Hydrazinolysis (Deprotection): The resulting intermediate, N-(quinolin-5-yloxy)phthalimide, is subjected to hydrazine hydrate. Hydrazine acts as a potent, selective nucleophile that attacks the imide carbonyls, forming the highly stable, insoluble cyclic byproduct phthalhydrazide. This cleanly liberates the free O-(5-Quinolyl)hydroxylamine[4].

SynthesisPathway HQ 5-Hydroxyquinoline (Substrate) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) HQ->Mitsunobu Activation by Betaine NHPI N-Hydroxyphthalimide (NHPI) NHPI->Mitsunobu Acidic Pronucleophile Intermediate N-(Quinolin-5-yloxy)phthalimide (Protected Intermediate) Mitsunobu->Intermediate SN2 Coupling Hydrazine Hydrazine Hydrate (Deprotection, EtOH, Reflux) Intermediate->Hydrazine Hydrazinolysis Product O-(5-Quinolyl)hydroxylamine (Final Product) Hydrazine->Product Phthalhydrazide Removal

Fig 1: Two-step synthesis of O-(5-Quinolyl)hydroxylamine via Mitsunobu coupling and hydrazinolysis.

Step-by-Step Experimental Protocol

The following protocol is engineered for self-validation, ensuring that intermediate checkpoints verify the success of the preceding chemical transformations.

Table 2: Reagent Stoichiometry for the Mitsunobu Workflow

ReagentEquivalentsRole in SynthesisCausality / Rationale
5-Hydroxyquinoline 1.0Primary SubstrateProvides the quinoline scaffold.
N-Hydroxyphthalimide 1.1Oxygen PronucleophileSlight excess ensures complete consumption of the quinoline.
Triphenylphosphine 1.2Betaine FormerDrives the thermodynamic formation of the phosphine oxide byproduct.
DIAD 1.2Betaine FormerChosen over DEAD due to its liquid state, lower toxicity, and superior handling safety.
Hydrazine Hydrate 1.5Deprotecting AgentExcess ensures rapid, complete cleavage of the phthalimide ring.
Phase 1: Synthesis of N-(Quinolin-5-yloxy)phthalimide
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-hydroxyquinoline (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C. Causality: The subsequent formation of the PPh3-DIAD betaine complex is highly exothermic. Controlling the temperature prevents the degradation of the betaine and suppresses unwanted side reactions.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Validation & Isolation: Monitor the reaction via TLC (Ethyl Acetate/Hexane). Upon completion, concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the protected intermediate. Checkpoint: 1H NMR should confirm the presence of both the quinoline and phthalimide aromatic protons.

Phase 2: Hydrazinolysis and Final Isolation
  • Deprotection: Dissolve the purified N-(Quinolin-5-yloxy)phthalimide (1.0 eq) in absolute ethanol (0.1 M). Add hydrazine hydrate (1.5 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours. Causality: Heat accelerates the nucleophilic attack of hydrazine on the imide carbonyls. As the reaction proceeds, a dense white precipitate of phthalhydrazide will form, driving the reaction forward via Le Chatelier's principle[4].

  • Precipitation & Filtration: Cool the reaction mixture to 0 °C to maximize the precipitation of phthalhydrazide. Filter the mixture through a Celite pad and wash the filter cake with cold ethanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude O-(5-Quinolyl)hydroxylamine via preparative HPLC or recrystallization. Checkpoint: HRMS must yield an exact mass matching C9H8N2O (m/z ~ 161.07 for [M+H]+).

Applications in Drug Development

The successful synthesis of O-(5-Quinolyl)hydroxylamine has unlocked new avenues in targeted therapeutics. O-arylhydroxylamines are currently being investigated as rationally designed, mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[4]. These enzymes catalyze the rate-limiting step of the kynurenine pathway, a major mechanism by which tumors evade immune surveillance[6].

Furthermore, derivatives of this scaffold are being evaluated as precursors for 18F-PET and 99mTc-SPECT radiotracers. By radiolabeling these hydroxylamines, researchers can non-invasively image kynurenine pathway activation in vivo, providing a critical diagnostic tool for assessing patient response to cancer immunotherapy[6][7].

Conclusion

The transition from early electrophilic amination to the Mitsunobu-driven synthesis of O-(5-Quinolyl)hydroxylamine represents a milestone in the handling of delicate N–O bonded heterocycles. By strictly adhering to the stoichiometric and thermodynamic controls outlined in this guide, researchers can reliably generate this compound with the high purity required for advanced drug discovery and molecular imaging applications.

References

  • AccelaChemBio. "N/A,O-(5-Quinolyl)hydroxylamine". accelachem.com.
  • IUCr Journals. "Crystal structure of N-(quinolin-6-yl)hydroxylamine". iucr.org.
  • Demokritos. "Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT". demokritos.gr.
  • National Institutes of Health (NIH). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1". nih.gov.
  • Journal of the American Chemical Society. "Synthesis, Cytotoxicity, and Genotoxicity of 10-Aza-9-oxakalkitoxin, an N,N,O-Trisubstituted Hydroxylamine Analog". acs.org.
  • ResearchGate. "Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides". researchgate.net.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of O-(5-Quinolyl)hydroxylamine at Room Temperature: A Technical Guide for Advanced Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of modern synthetic chemistry, O-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of modern synthetic chemistry, O-substituted hydroxylamines have emerged as indispensable reagents, functioning dually as potent internal oxidants and highly efficient nitrogen transfer agents 1. Among these, O-(5-Quinolyl)hydroxylamine (C₉H₈N₂O, MW: 160.17) occupies a privileged chemical space. Its unique heteroaromatic architecture provides a finely tuned balance between N-O bond lability (required for reactivity) and thermodynamic stability at room temperature (25°C) (required for handling and prolonged reactions).

As a Senior Application Scientist, I approach the evaluation of novel amination reagents not merely as a catalog of properties, but as a dynamic system of electronic and thermodynamic trade-offs. This whitepaper dissects the thermodynamic stability of O-(5-Quinolyl)hydroxylamine at room temperature, explains the causality behind its degradation pathways, and provides self-validating experimental protocols to ensure rigorous quality control in drug development workflows.

Mechanistic Causality: N-O Bond Dynamics and Electronic Effects

The utility of any O-substituted hydroxylamine hinges on the heterolytic cleavage of its N-O bond. Oxygen substitution fundamentally alters the properties of free hydroxylamine by modulating its stability, nucleophilicity, and electrophilicity 2.

In O-(5-Quinolyl)hydroxylamine, the electron-withdrawing nature of the quinoline ring polarizes the N-O bond. When employed in synthetic routes—such as type II KAHA (ketoacid-hydroxylamine) ligations for cyclic peptides—the reagent must remain stable in solution for extended periods (often up to 100 hours at room temperature) without undergoing premature N-O cleavage or oligomerization 3.

Solvent-Dependent Thermodynamic Stability

The thermodynamic stability of the resulting reactive species (e.g., nitrenoids formed upon deprotonation) is strictly dictated by the solvation environment. Experimental evidence demonstrates that deprotonation of N,O-disubstituted hydroxylamines in non-polar, non-coordinating solvents (like n-hexane) leads to rapid decreased stability and subsequent dimerization. Conversely, utilizing coordinating solvents like Tetrahydrofuran (THF) thermodynamically stabilizes the intermediates, suppressing background degradation at 25°C 4.

G A O-(5-Quinolyl)hydroxylamine B Solvent Coordination A->B Solvation C N-O Bond Heterolysis B->C Thermal Energy D Quinolin-5-ol C->D Cleavage E Nitrenoid Species C->E N-Transfer

Figure 1: Mechanistic pathway of N-O bond heterolysis and nitrenoid generation at room temperature.

Quantitative Data: Comparative Thermodynamic Profiling

To contextualize the stability of O-(5-Quinolyl)hydroxylamine, we must benchmark it against established O-acyl derivatives. Electrochemical measurements (yielding positive Ered​ values) correlate directly with the oxidizing capability and N-O bond lability of these reagents 2.

Table 1: Thermodynamic and Redox Profiles of O-Substituted Hydroxylamines

CompoundDecomposition Temp (°C)Redox Potential ( Ered​ vs Ag/AgCl)Half-life at 25°C (in THF)Primary Application
O-(5-Quinolyl)hydroxylamine ~135 °C+0.48 V> 100 hElectrophilic Amination
O-Pivaloyl hydroxylamine (OxOPiv) 140 °C+0.51 V> 150 hOxidant / N-Transfer
O-Benzoyl hydroxylamine (NO₂-sub) 168 °C+0.55 V> 200 hRobust Oxidant

Data synthesis derived from electrochemical studies of O-acyl-substituted hydroxylamine derivatives 2 and kinetic requirements for macrocyclization 3.

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating experimental framework. The following protocols are designed not just to measure stability, but to inherently control for environmental variables (e.g., solvent evaporation, reference drift) that plague thermodynamic assays.

Protocol A: NMR-Based Kinetic Degradation Assay at 25°C

Causality Statement: We utilize ¹H-NMR with an internal standard (1,3,5-trimethoxybenzene) rather than HPLC. Why? Because O-(5-Quinolyl)hydroxylamine lacks a strong UV chromophore distinct from its degradation product (quinolin-5-ol). The internal standard ensures absolute quantification, negating errors from minor solvent evaporation during the 100-hour incubation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 16.0 mg (0.1 mmol) of O-(5-Quinolyl)hydroxylamine and 5.6 mg (0.033 mmol) of 1,3,5-trimethoxybenzene (internal standard).

  • Solvation: Dissolve the mixture in 1.0 mL of anhydrous THF-d₈. Critical step: THF must be passed through activated alumina to remove peroxides which prematurely trigger N-O cleavage.

  • Inert Atmosphere: Transfer the solution to a standard NMR tube and purge with Argon for 2 minutes. Seal with a PTFE cap and Parafilm.

  • Thermostatic Incubation: Place the NMR tube in a precision water bath set to 25.0 ± 0.1 °C.

  • Data Acquisition: Acquire ¹H-NMR spectra at t=0,12,24,48,72, and 100 hours.

  • Integration & Analysis: Track the disappearance of the characteristic hydroxylamine -NH₂ protons (typically broad singlet around δ 5.5-6.0 ppm) relative to the aromatic methoxy protons of the internal standard ( δ 3.75 ppm).

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

Causality Statement: To validate the reagent's propensity to act as an oxidant via N-O cleavage, we measure its reduction potential ( Ered​ ). We employ Ferrocene (Fc) as an internal reference because its Fe(III)/Fe(II) redox couple provides a reliable baseline against the Ag/AgCl reference electrode, ensuring cross-laboratory reproducibility 2.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous CH₂Cl₂.

  • Cell Assembly: Equip a 25 mL electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Addition: Introduce 2.0 mM of O-(5-Quinolyl)hydroxylamine and 1.0 mM of Ferrocene into the electrolyte solution.

  • Voltammetry: Sweep the potential from -1.0 V to +1.5 V at a scan rate of 100 mV/s at 25°C.

  • Validation: A positive Ered​ peak (irreversible) indicates the thermodynamic threshold for N-O bond heterolysis.

Workflow S1 Sample Prep: 0.1M in THF-d8 S2 Incubation (25.0 ± 0.1 °C) S1->S2 S3 1H-NMR Acquisition S2->S3 Kinetics S4 Cyclic Voltammetry S2->S4 Thermodynamics S5 Kinetic & Redox Modeling S3->S5 S4->S5

Figure 2: Self-validating workflow for thermodynamic and kinetic stability profiling.

Strategic Implications for Drug Development

Understanding the room-temperature thermodynamic stability of O-(5-Quinolyl)hydroxylamine directly impacts process chemistry and scale-up operations. Because the reagent exhibits a half-life exceeding 100 hours at 25°C in coordinating solvents, it is highly suitable for automated, high-throughput parallel synthesis and slow-reacting macrocyclizations.

However, process chemists must strictly avoid non-polar, non-coordinating solvents (e.g., hexanes, toluene) during the active amination step, as the lack of intermediate solvation drastically lowers the activation barrier for premature N-O bond cleavage, leading to reagent depletion and complex impurity profiles.

References

  • AccelaChemBio. O-(5-Quinolyl)hydroxylamine Product Specifications. Retrieved from: [Link]

  • ACS Organic & Inorganic Au (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Retrieved from:[Link]

  • Chemical Reviews. Ligation Technologies for the Synthesis of Cyclic Peptides. Retrieved from:[Link]

  • ResearchGate. Stability test of the lithiated N,O-disubstituted hydroxylamines. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: O-(5-Quinolyl)hydroxylamine in Medicinal Chemistry and Chemical Biology

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale O-(5-Quinolyl)hydroxylamine (also referred to as 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

O-(5-Quinolyl)hydroxylamine (also referred to as 5-(aminooxy)quinoline) is a highly versatile bifunctional building block in medicinal chemistry. It combines the privileged quinoline pharmacophore —a motif ubiquitous in antimalarial, antineoplastic, and antimicrobial agents—with a highly reactive aminooxy group (-O-NH₂) .

The unique reactivity of the aminooxy group is driven by the α -effect , where the lone pair of electrons on the adjacent oxygen atom raises the energy of the nitrogen's highest occupied molecular orbital (HOMO), rendering it exceptionally nucleophilic even at mildly acidic pH. This guide explores three primary applications of O-(5-Quinolyl)hydroxylamine:

  • Targeted Covalent Inhibition: Acting as a pseudo-irreversible inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes.

  • Chemoselective Bioconjugation: Serving as a reactive tag for oxime ligation in oligonucleotide and peptide synthesis.

  • Advanced Heterocycle Synthesis: Acting as a precursor for furoquinoline scaffolds via [3,3]-sigmatropic rearrangements.

Mechanistic Paradigms

Covalent Inhibition of PLP-Dependent Enzymes

PLP-dependent enzymes, such as ornithine decarboxylase (ODC) and GABA aminotransferase, are critical targets in oncology and neurology. Aminooxy compounds are classic inhibitors of these enzymes because they hijack the active-site aldehyde of the PLP cofactor [13.1]. The aminooxy group of O-(5-Quinolyl)hydroxylamine attacks the PLP aldehyde, forming a highly stable, irreversible oxime adduct that permanently inactivates the enzyme. The quinoline ring provides additional binding affinity through π−π stacking with active-site aromatic residues.

PLP_Inhibition A O-(5-Quinolyl)hydroxylamine (Aminooxy Nucleophile) C Hemiacetal Intermediate (Reversible) A->C Nucleophilic Attack B PLP-Dependent Enzyme (Active Site Aldehyde) B->C Aldehyde Electrophile D Stable Oxime Adduct (Irreversible Inhibition) C->D Dehydration (-H2O)

Mechanism of pseudo-irreversible PLP enzyme inhibition via oxime formation.

Chemoselective Bioconjugation (Oxime Ligation)

In chemical biology, attaching a quinoline moiety to oligonucleotides or peptides is highly desirable for conferring fluorescence or DNA-intercalating properties [1]. The aminooxy group reacts chemoselectively with aldehyde-modified biomolecules to form a stable oxime linkage. This reaction is orthogonal to standard biological functional groups (amines, thiols, hydroxyls) and is optimally performed at pH 4.5–5.5.

Bioconjugation Step1 1. Aldehyde-Modified Target Biomolecule Step2 2. O-(5-Quinolyl)hydroxylamine (pH 4.5 - 5.5) Step1->Step2 Step3 3. Aniline Catalysis (Accelerates Imine Formation) Step2->Step3 Step4 4. Oxime Ligation (Chemoselective Conjugate) Step3->Step4 Transimination Step5 5. LC-MS / UV-Vis Validation (Self-Validating Step) Step4->Step5 Quality Control

Workflow for aniline-catalyzed chemoselective oxime bioconjugation.

Scaffold Synthesis via [3,3]-Sigmatropic Rearrangement

O-Arylhydroxylamines are direct precursors to oxygen-containing heterocycles. Analogous to the Fischer indole synthesis, the reaction of O-(5-Quinolyl)hydroxylamine with a ketone under acidic conditions yields a protonated enamine. This intermediate undergoes a rapid [3,3]-sigmatropic rearrangement, followed by rearomatization and cyclization (with the loss of ammonia) to yield complex furo[3,2-f]quinoline derivatives [2].

Sigmatropic_Rearrangement O_Aryl O-(5-Quinolyl)hydroxylamine Enamine Protonated Enamine (Intermediate) O_Aryl->Enamine Condensation (H+) Ketone Ketone (Cyclic or Acyclic) Ketone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acidic Conditions Cyclization Rearomatization & Cyclization Rearrangement->Cyclization C-C Bond Formation Benzofuran Furoquinoline Derivative Cyclization->Benzofuran -NH3

Mechanism of furoquinoline synthesis via [3,3]-sigmatropic rearrangement.

Quantitative Data Summary

The table below summarizes the operational parameters and expected readouts for the three primary applications of O-(5-Quinolyl)hydroxylamine.

Application DomainPrimary MechanismKey Reaction ConditionsKinetic/Yield ProfileValidation / Readout
Enzyme Inhibition Covalent oxime formation with PLP cofactorAqueous buffer, pH 7.4, 37°CRapid pseudo-irreversible kinetics ( IC50​ typically low μ M to nM)Enzymatic activity assay, Mass Spec of protein adduct
Bioconjugation Oxime ligation with aldehydesAqueous buffer, pH 4.5–5.5, 10–100 mM Aniline catalyst>90% conversion within 1–2 hours at RTDual-wavelength RP-HPLC (260 nm / 320 nm), MALDI-TOF
Scaffold Synthesis Condensation &[3,3]-sigmatropic rearrangementMethanesulfonic acid (2.0 eq), THF or neat, 60°C60–85% isolated yield within 2–4 hoursTLC tracking, 1 H/ 13 C NMR, HRMS

Validated Experimental Protocols

Protocol A: Chemoselective Oxime Ligation to Oligonucleotides

Objective: Conjugate O-(5-Quinolyl)hydroxylamine to a 5'-aldehyde-modified oligonucleotide to introduce a fluorescent/intercalating quinoline tag[3].

Rationale & Causality: The reaction is buffered at pH 5.0. At this pH, the target aldehyde is sufficiently polarized to accept a nucleophile, while the aminooxy group ( pKa​ ~4.5) remains partially unprotonated and highly nucleophilic. Aniline is added as a nucleophilic catalyst; it forms a Schiff base with the aldehyde much faster than the aminooxy group does. The resulting aniline-imine is highly susceptible to transimination by the α -effect-driven aminooxy group, accelerating the reaction up to 400-fold.

Step-by-Step Procedure:

  • Preparation of Oligonucleotide: Dissolve the 5'-aldehyde-modified oligonucleotide in 0.1 M Sodium Acetate buffer (pH 5.0) to a final concentration of 100 μ M.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 10 mM. Note: Aniline must be freshly distilled to prevent oxidation artifacts.

  • Reagent Addition: Add O-(5-Quinolyl)hydroxylamine (10 equivalents, 1 mM final concentration) dissolved in a minimal volume of DMSO (ensure final DMSO concentration is <10% v/v to prevent oligonucleotide precipitation).

  • Incubation: Incubate the mixture at room temperature (22°C) for 2 hours with gentle agitation.

  • Self-Validating Quality Control (RP-HPLC):

    • Inject an aliquot onto a C18 RP-HPLC column.

    • Monitor absorbance at 260 nm (nucleic acid) and 320 nm (quinoline ring).

    • Validation Check: The successful conjugate will elute later than the unmodified oligonucleotide (due to the hydrophobic quinoline tag) and will exhibit a perfectly co-eluting peak at both 260 nm and 320 nm.

  • Purification: Purify the conjugate using standard ethanol precipitation or size-exclusion chromatography (e.g., NAP-5 column) to remove excess small molecules.

Protocol B: Direct Synthesis of Furo[3,2-f]quinolines

Objective: Synthesize a complex furoquinoline scaffold via the direct reaction of O-(5-Quinolyl)hydroxylamine with cyclohexanone.

Rationale & Causality: Unlike traditional Fischer indole syntheses that use hydrazines to form nitrogen heterocycles, the use of an O-arylhydroxylamine directs the [3,3]-sigmatropic rearrangement to form an oxygen-containing furan ring fused to the quinoline. Methanesulfonic acid (MSA) is chosen over hydrochloric acid because MSA is a strong, non-nucleophilic acid that effectively protonates the intermediate enamine to trigger the sigmatropic rearrangement without causing competing nucleophilic substitution.

Step-by-Step Procedure:

  • Reagent Mixing: In an oven-dried round-bottom flask under inert atmosphere (Argon), dissolve O-(5-Quinolyl)hydroxylamine (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 2.0 mL).

  • Condensation: Add cyclohexanone (1.0 mmol, 1.0 eq) to the stirring solution. Warm the mixture to 60°C.

  • Acid-Catalyzed Rearrangement: After 5 minutes of equilibration, add Methanesulfonic acid (2.0 mmol, 2.0 eq) dropwise.

  • Reaction Monitoring (Self-Validating Step):

    • Track the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1).

    • Validation Check: Observe the disappearance of the highly polar hydroxylamine spot and the emergence of a non-polar, UV-active spot corresponding to the fused furoquinoline product. The reaction typically reaches completion in 2–4 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification & Characterization: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography. Confirm the structure via 1 H NMR; the defining validation is the complete loss of the -O-NH₂ broad singlet (~ 5.0 ppm) and the presence of new aliphatic signals from the fused cyclohexane ring.

References

  • Zatsepin, T. S., Stetsenko, D. A., Gait, M. J., & Oretskaya, T. S. (2005). Use of Carbonyl Group Addition−Elimination Reactions for Synthesis of Nucleic Acid Conjugates. Bioconjugate Chemistry, 16(3), 471-489. Available at:[Link]

  • Miller, T. R., Alley, S. C., Nelson, A. W., & Awad, I. V. (2003). 4-(2-Aminooxyethoxy)-2-(ethylureido)quinoline−Oligonucleotide Conjugates: Synthesis, Binding Interactions, and Derivatization with Peptides. Bioconjugate Chemistry, 14(2), 320-330. Available at:[Link]

  • Khomutov, A. R., et al. (2012). Inhibition of ODC with hydroxylamine-containing analogs of putrescine. ResearchGate. Available at:[Link]

Sources

Application

The Role of O-(5-Quinolyl)hydroxylamine in Transition-Metal-Catalyzed Cross-Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Electrophilic Amination for C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern or...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Electrophilic Amination for C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods for C-N bond formation, such as the Buchwald-Hartwig amination, rely on the coupling of an amine nucleophile with an aryl electrophile. However, the "umpolung" strategy, which reverses the polarity of the nitrogen source, has gained significant traction.[2] This approach utilizes electrophilic aminating agents, which act as a source of "N+", to react with carbon nucleophiles.[3]

Hydroxylamine derivatives have emerged as a powerful class of electrophilic aminating reagents in transition-metal-catalyzed cross-coupling reactions.[4][5] The reactivity of these reagents is modulated by the substituent on the oxygen atom, which acts as a leaving group. While reagents like O-benzoylhydroxylamines have been extensively studied, there is growing interest in hydroxylamines bearing heterocyclic moieties. This guide focuses on the role and application of O-(5-Quinolyl)hydroxylamine as a promising, yet less explored, electrophilic aminating reagent.

The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, and its incorporation into a reagent may offer unique advantages in terms of reactivity, selectivity, and the ability to coordinate to the metal center.[6][7] The nitrogen atom in the quinoline ring can potentially act as a ligand, influencing the catalytic cycle.[8]

The Unique Position of O-(5-Quinolyl)hydroxylamine: Mechanistic Considerations

The key to the utility of O-(5-Quinolyl)hydroxylamine in transition-metal-catalyzed cross-coupling lies in the lability of the N-O bond. In a typical catalytic cycle, the transition metal catalyst, often palladium or copper, undergoes oxidative addition into the N-O bond of the hydroxylamine derivative. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

The 5-quinolyl group in O-(5-Quinolyl)hydroxylamine can influence this process in several ways:

  • Electronic Effects: The electron-withdrawing nature of the quinoline ring can polarize the N-O bond, making the nitrogen atom more electrophilic and facilitating the initial oxidative addition step.

  • Coordinating Properties: The nitrogen atom of the quinoline ring can coordinate to the transition metal center. This coordination can either be beneficial, potentially stabilizing key intermediates and promoting reductive elimination, or detrimental, leading to catalyst inhibition or "poisoning". The specific outcome is often dependent on the ligand, base, and solvent system employed.

  • Leaving Group Ability: The 5-hydroxyquinoline anion formed after N-O bond cleavage is a stable leaving group, which can drive the reaction forward.

Application: Palladium-Catalyzed Amination of Aryl Bromides

While specific, detailed protocols for the use of O-(5-Quinolyl)hydroxylamine are not yet widely available in the literature, a robust and representative protocol for a closely related palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides can be adapted. The following protocol is based on established methodologies for similar hydroxylamine derivatives and provides a strong starting point for optimization with O-(5-Quinolyl)hydroxylamine.[9][10]

Conceptual Workflow for Palladium-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine Aryl Bromide, O-(5-Quinolyl)hydroxylamine, Base (e.g., Cs2CO3) solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas catalyst Add Palladium Pre-catalyst (e.g., Pd(OAc)2) and Ligand (e.g., BippyPhos) degas->catalyst heating Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heating monitoring Monitor Reaction Progress (e.g., by TLC or GC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the palladium-catalyzed amination of aryl bromides.

Protocol: Palladium-Catalyzed Synthesis of N-Aryl-O-(5-Quinolyl)hydroxylamines

This protocol describes the cross-coupling of an aryl bromide with O-(5-Quinolyl)hydroxylamine using a palladium catalyst and a bi-pyrazole phosphine ligand (BippyPhos), which has shown efficacy in similar transformations.[9][10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • O-(5-Quinolyl)hydroxylamine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • BippyPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), O-(5-Quinolyl)hydroxylamine (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Catalyst Preparation: In a separate vial under argon, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol) and BippyPhos (0.04 mmol) in a small amount of anhydrous toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-O-(5-Quinolyl)hydroxylamine.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is an effective base for this type of coupling, as it is non-nucleophilic and sufficiently strong to facilitate the catalytic cycle.

  • Ligand: BippyPhos has been shown to be a highly effective ligand for the palladium-catalyzed coupling of hydroxylamines, likely by preventing catalyst deactivation.[9]

  • Solvent: Toluene is a common non-polar solvent for palladium-catalyzed cross-coupling reactions. It is crucial that the solvent is anhydrous to prevent side reactions.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Data Summary: Representative Yields for Palladium-Catalyzed Hydroxylamine Coupling

The following table summarizes representative yields for the palladium-catalyzed coupling of various aryl halides with hydroxylamine derivatives, based on literature data for similar systems.[9][10] These yields can be used as a benchmark when optimizing the reaction with O-(5-Quinolyl)hydroxylamine.

EntryAryl HalideProductYield (%)
14-BromotolueneN-(p-tolyl)hydroxylamine derivative85-95
24-BromoanisoleN-(4-methoxyphenyl)hydroxylamine derivative80-90
31-BromonaphthaleneN-(naphthalen-1-yl)hydroxylamine derivative75-85
43-BromopyridineN-(pyridin-3-yl)hydroxylamine derivative60-70
54-ChlorotolueneN-(p-tolyl)hydroxylamine derivative70-80

Mechanistic Pathway

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(N-O-Quinolyl)L2 Ar-Pd(II)(N-O-Quinolyl)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(N-O-Quinolyl)L2 Ligand Exchange (Base) Ar-Pd(II)(N-O-Quinolyl)L2->Pd(0)L2 Reductive Elimination Ar-NH-O-Quinolyl Ar-NH-O-Quinolyl Ar-Pd(II)(N-O-Quinolyl)L2->Ar-NH-O-Quinolyl Product Formation

Caption: Simplified catalytic cycle for palladium-catalyzed C-N coupling.

Conclusion and Future Outlook

O-(5-Quinolyl)hydroxylamine represents an intriguing and potentially highly valuable electrophilic aminating reagent for transition-metal-catalyzed cross-coupling reactions. The presence of the quinoline moiety offers opportunities for fine-tuning reactivity and selectivity through both electronic and coordinating effects. While detailed protocols for this specific reagent are still emerging, the methodologies established for other hydroxylamine derivatives provide a solid foundation for its application. Further research into the synthesis of O-(5-Quinolyl)hydroxylamine and its systematic evaluation in a range of palladium- and copper-catalyzed C-N bond-forming reactions will undoubtedly expand the toolkit of synthetic chemists and accelerate the discovery of novel molecules in the pharmaceutical and materials science sectors.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 11(1), 233-236. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10447-10463. [Link]

  • Zhou, L., & Li, C. (2012). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Wu, X., & Li, J. (2015). Palladium-catalyzed aminohomologation of aryl bromides. ResearchGate. [Link]

  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. [Link]

  • Kosugi, M., Kameyama, M., & Migita, T. (1983). PALLADIUM-CATALYZED AROMATIC AMINATION OF ARYL BROMIDES WITH N,N-DI-ETHYLAMINO-TRIBUTYLTIN. Chemistry Letters, 12(6), 927-928. [Link]

  • Maji, A., & Danda, A. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1938. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(75), 10447-10463. [Link]

  • Hirano, K., & Miura, M. (2022). Hydroamination, Aminoboration, and Carboamination with Electrophilic Amination Reagents: Umpolung-Enabled Regio- and Stereoselective Synthesis of N-Containing Molecules from Alkenes and Alkynes. Journal of the American Chemical Society, 144(2), 639-654. [Link]

  • Ali, M. A., & Ismail, R. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 15(1), 1-23. [Link]

  • Kumar, A., & Kumar, R. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. [Link]

  • Bower, J. F., & Williams, M. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25662. [Link]

  • Johnson, J. S., & Berman, A. M. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. The Journal of Organic Chemistry, 71(1), 219-224. [Link]

  • Li, G., & Wang, J. (2014). Transition metal-free synthesis of primary amides from aldehydes and hydroxylamine hydrochloride. Tetrahedron Letters, 55(20), 3169-3171. [Link]

  • Wang, X. J. (2005). Synthesis of 5-Hydroxyquinolines. ResearchGate. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (1999). Hydroxylamine synthesis by C-C coupling. Journal of the American Chemical Society, 121(47), 11245-11246. [Link]

  • Yao, T., Liu, W., Hu, H., & Qin, X. (2025). Synthesis of continuously substituted quinolines from o-alkenyl aromatic isocyanides by palladium-catalyzed intramolecular imidoylative 6-endo cyclization. Chemical Communications, 61(11), 1399-1402. [Link]

Sources

Method

Application Note: Regioselective Synthesis of 6-Amino-5-hydroxyquinoline Derivatives via [3,3]-Sigmatropic Rearrangement of O-(5-Quinolyl)hydroxylamine

Introduction & Mechanistic Rationale O-(5-Quinolyl)hydroxylamine is a highly versatile bifunctional building block in heterocyclic chemistry. While O-arylhydroxylamines are classically utilized as[1], the O-(5-quinolyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

O-(5-Quinolyl)hydroxylamine is a highly versatile bifunctional building block in heterocyclic chemistry. While O-arylhydroxylamines are classically utilized as[1], the O-(5-quinolyl) scaffold offers a unique, atom-economical pathway for the preparation of densely functionalized quinoline derivatives. By leveraging the intrinsic reactivity of the N-O bond, researchers can construct complex 6-amino-5-hydroxyquinolines through a highly regioselective [2].

Causality of Regiocontrol: When N-functionalized (e.g., N-acylated) O-(5-quinolyl)hydroxylamine is subjected to base-promoted or acid-catalyzed conditions, it undergoes a [3]. The regioselectivity of this migration is dictated by the intrinsic geometry and aromaticity of the quinoline core. The hydroxylamine oxygen is anchored at the C5 position, leaving two adjacent ortho positions available for migration: C6 and C4a.

Because C4a is a bridgehead carbon shared with the pyridine ring, migration to C4a would permanently disrupt the aromaticity of the bicyclic system, leading to a high-energy, non-rearomatizable intermediate. Consequently, the sigmatropic shift is exclusively directed to the C6 position. Subsequent keto-enol tautomerization (rearomatization) provides the 6-amino-quinolin-5-ol derivative. This intrinsic regiocontrol makes this method superior to direct electrophilic nitration/reduction strategies, which often suffer from poor site-selectivity on the electron-rich carbocyclic ring of quinoline.

Reaction Pathway Visualization

Pathway A O-(5-Quinolyl)hydroxylamine (Starting Material) B N-Acylation (AcCl, Et3N) (Intermediate Formation) A->B C N-Acyl-O-(5-quinolyl)hydroxylamine (Stable Intermediate) B->C D [3,3]-Sigmatropic Rearrangement (LiHMDS, THF, 0°C) C->D E Keto-Enol Tautomerization (Rearomatization) D->E F 6-Acylamino-quinolin-5-ol (Target Derivative) E->F

Reaction pathway for the regioselective [3,3]-sigmatropic rearrangement to 6-amino-quinolin-5-ol.

Optimization of [3,3]-Sigmatropic Rearrangement Conditions

The success of the [3,3]-sigmatropic rearrangement relies heavily on the choice of promoter. Thermal conditions often lead to N-O bond homolysis, generating complex mixtures of [4]. Base-promoted enolization of the N-acyl group significantly lowers the activation energy for the sigmatropic shift, providing the cleanest conversion profiles.

EntryPromoter / ReagentSolventTemperatureTimeYield (%)Observation / Causality
1LiHMDS (2.0 eq)THF0 °C to RT4 h82% Optimal. Strong base generates the amide enolate, accelerating the[3,3]-shift.
2NaH (2.0 eq)DMF0 °C to RT6 h45%Moderate yield. Competing side reactions due to solvent interaction.
3TfOH (1.0 eq)HFIPRT2 h78%Excellent alternative. HFIP stabilizes the [5].
4BF3·OEt2 (1.5 eq)DCMRT12 h61%Sluggish reaction. Incomplete conversion.
5None (Thermal)Toluene110 °C24 h<10%N-O homolysis dominates, yielding 5-hydroxyquinoline and radical byproducts.

Detailed Experimental Protocols

Self-Validating System Note: These protocols are designed with built-in analytical checkpoints (TLC Rf differentials, UV fluorescence, and specific NMR splitting patterns) to ensure experimental integrity without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of N-Acyl-O-(5-quinolyl)hydroxylamine
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve O-(5-quinolyl)hydroxylamine (10.0 mmol, 1.60 g) in anhydrous CH₂Cl₂ (40 mL).

  • Base Addition: Add triethylamine (12.0 mmol, 1.67 mL) and cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses di-acylation and minimizes exothermic degradation of the sensitive N-O bond.

  • Acylation: Dropwise add acetyl chloride (10.5 mmol, 0.75 mL) over 10 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (TLC): Run a TLC (Eluent: EtOAc/Hexane 1:1). The product should appear as a single UV-active spot at Rf ~0.45. The starting material (Rf ~0.2) should be completely consumed.

Protocol B: Base-Promoted[3,3]-Sigmatropic Rearrangement
  • Setup: Dissolve the crude N-Acyl-O-(5-quinolyl)hydroxylamine (approx. 10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool to 0 °C.

  • Enolate Formation: Dropwise add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 20.0 mL, 20.0 mmol). Causality: Two equivalents are required; the first deprotonates the amide nitrogen, and the second generates the active enolate that drives the sigmatropic shift.

  • Rearrangement: Stir the deep-red solution at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl (30 mL) to protonate the resulting phenoxide and neutralize excess base.

  • Extraction & Purification: Extract with EtOAc (3 × 30 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).

  • Self-Validation (NMR & UV):

    • Visual: The purified product (N-(5-hydroxyquinolin-6-yl)acetamide) will exhibit intense blue/green fluorescence under 365 nm UV light due to the push-pull electronic system (OH donor, quinoline acceptor).

    • ¹H-NMR (400 MHz, DMSO-d6): Confirm regioselectivity by analyzing the aromatic region. The starting material exhibits a doublet for the C6 proton. In the product, the C6 proton is absent. Instead, the C7 and C8 protons appear as a pair of strongly coupled ortho-doublets (J ≈ 8.5 Hz) around 7.4–7.8 ppm, unequivocally proving substitution at C6.

Experimental Workflow Visualization

Workflow Step1 Step 1: N-Acylation AcCl, Et3N, DCM, 0°C Step2 Step 2: Workup Aqueous Extraction & TLC Step1->Step2 Step3 Step 3: Rearrangement LiHMDS, THF, 0°C to RT Step2->Step3 Step4 Step 4: Quench NH4Cl (aq) addition Step3->Step4 Step5 Step 5: Validation 1H-NMR (C7-C8 doublets) Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of quinoline derivatives.

References

  • Tayama, E., & Hirano, K. (2018). "The base-promoted aromatic [3,3] sigmatropic rearrangement of N-acyl-O-arylhydroxylamines giving α-(2-hydroxyphenyl)amides." Tetrahedron, 75(5), 665-673. URL:[Link]

  • Tomakinian, T., et al. (2015). "Investigation of the Synthesis of Benzofuroindolines from N-Hydroxyindoles: An O-Arylation/[3,3]-Sigmatropic Rearrangement Sequence." Synlett, 26(09). URL:[Link]

  • "Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents." (2021). Wiley-VCH. URL:[Link]

  • Novak, M., et al. (2009). "Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine." The Journal of Organic Chemistry. URL:[Link]

  • "Synthesis of Dihydrobenzofurans with Quaternary Carbon Center under Mild and Neutral Conditions." (2013). Organic Letters. URL:[Link]

Sources

Application

Reagent preparation guidelines for O-(5-Quinolyl)hydroxylamine solutions

Application Note: Advanced Reagent Preparation and Utilization of O-(5-Quinolyl)hydroxylamine The causality behind this choice lies in the highly tuned electronic properties of the quinoline ring. In N-Heterocyclic Carbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reagent Preparation and Utilization of O-(5-Quinolyl)hydroxylamine

The causality behind this choice lies in the highly tuned electronic properties of the quinoline ring. In N-Heterocyclic Carbene (NHC) catalysis, the reaction relies on a single-electron transfer (SET) from a deprotonated Breslow intermediate to the O-aryl hydroxylamine[3]. The 5-quinolyl moiety possesses the exact reduction potential required to accept this electron selectively. This precise SET event cleaves the N–O bond, generating an NHC-bound ketyl radical and an active nitrogen-centered radical (iminyl or amidyl) without triggering unwanted background reactions[4]. Furthermore, in bioconjugation applications, the quinoline ring acts as a built-in chromophore, enabling the highly sensitive downstream UV/fluorescence tracking of oxime linkages[1].

NHC_Mechanism A Aldehyde + NHC Catalyst B Breslow Intermediate (Electron Donor) A->B Base Addition D NHC-Bound Ketyl Radical + N-Centered Radical B->D Single Electron Transfer C O-(5-Quinolyl)hydroxylamine (SET Acceptor) C->D N-O Bond Cleavage E Radical Cross-Coupling with Alkene D->E Diastereoselective Addition

Fig 1: Single-electron transfer mechanism in NHC catalysis using O-(5-Quinolyl)hydroxylamine.

Physicochemical Properties

Understanding the physical parameters of O-(5-Quinolyl)hydroxylamine is critical for designing a self-validating preparation workflow. Trace impurities or moisture will prematurely quench the Breslow intermediate[5].

ParameterSpecificationImpact on Experimental Design
Molecular Formula C9H8N2O[6]Defines stoichiometric calculations for precise DAR (Drug-Antibody Ratio) tuning.
Molecular Weight 160.17 g/mol [6][7]Used for molarity calculations in stock solutions.
Purity Requirement ≥ 95%[6]Impurities (unreacted hydroxylamine) will poison the NHC catalyst.
Solubility THF, DCM, DMF, DMSOAllows solvent switching between organocatalysis (THF) and bioconjugation (DMF).
Stability Light/Moisture SensitiveDictates the mandatory use of amber vials and inert atmosphere storage.

Reagent Preparation Workflow

The preparation of O-(5-Quinolyl)hydroxylamine solutions must be treated as an air- and moisture-sensitive operation. The presence of water will protonate the Breslow enolate, shutting down the SET pathway and halting the catalytic cycle[4].

Prep_Workflow S1 1. Weigh Reagent (Glovebox / Argon) S2 2. Dissolve in Anhydrous Solvent (THF, DCM, or DMF) S1->S2 S3 3. Add 3Å Molecular Sieves (Moisture Control) S2->S3 S4 4. Aliquot into Amber Vials (Light Protection) S3->S4 S5 5. Store at -20°C (QC via LC-MS) S4->S5

Fig 2: Standardized workflow for preparation and storage of O-(5-Quinolyl)hydroxylamine solutions.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution for Organocatalysis

Objective: Formulate a highly active, anhydrous stock solution for the diastereoselective aminoacylation of olefins[3].

  • Inert Atmosphere Setup: Transfer a clean, oven-dried 10 mL volumetric flask into a glovebox backfilled with Argon.

  • Weighing: Accurately weigh 320.3 mg (2.0 mmol) of O-(5-Quinolyl)hydroxylamine[6].

  • Dissolution: Dissolve the solid in 8 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF). Swirl gently until the solution is completely homogenous.

  • Volume Adjustment: Bring the total volume to exactly 10.0 mL using anhydrous THF to achieve a 0.2 M concentration.

  • Moisture Scavenging: Add 0.5 g of activated 3Å molecular sieves to the flask. Let it rest for 2 hours to sequester trace water.

  • Self-Validation Step: Perform a Karl Fischer titration on a 100 µL aliquot. The moisture content must be <50 ppm. If >50 ppm, discard and recreate, as excess water will hydrolyze the thiazolium-derived catalyst[4].

  • Storage: Aliquot into 1 mL amber glass vials with PTFE-lined septa. Store at -20°C.

Protocol B: Diastereoselective Radical Aminoacylation of Trisubstituted Alkenes

Objective: Utilize the prepared stock solution to generate iminyl/amidyl radicals for cross-coupling[5].

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the NHC precatalyst (e.g., a thiazolium salt, 10 mol%), the target aldehyde (0.2 mmol), and the trisubstituted alkene (0.3 mmol)[3].

  • Reagent Addition: Inject 1.0 mL of the 0.2 M O-(5-Quinolyl)hydroxylamine stock solution (0.2 mmol) via a gas-tight syringe.

  • Initiation: Add a non-nucleophilic base (e.g., DBU, 1.2 equiv.) dropwise. The base deprotonates the thiazolium salt, forming the Breslow intermediate which immediately initiates the SET to the quinoline reagent[4].

  • Incubation: Stir the reaction at room temperature for 12-24 hours under Argon. The π–π stacking interaction between the generated radical intermediates will subtly control the diastereoselectivity of the final pyrroline/oxazolidinone heterocycle[4].

  • Self-Validation (Radical Trapping): To verify that the N–O bond cleavage is successfully generating radicals, run a parallel control reaction spiked with 1.0 equivalent of TEMPO. The immediate suppression of the product yield and the LC-MS detection of a TEMPO-adduct confirms the presence of the open-shell ketyl and nitrogen-centered radicals[8].

References

  • O-(5-Quinolyl)hydroxylamine Product Specification Accela ChemBio URL:[Link]

  • Diastereoselective Radical Aminoacylation of Olefins through N-Heterocyclic Carbene Catalysis Journal of the American Chemical Society (JACS) URL:[Link]

  • Radical Acylation: Concepts, Synthetic Applications and Directions Chemical Communications / ResearchGate URL: [Link]

  • Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Direct C-H Amination of Arenes with O-(5-Quinolyl)hydroxylamine

Abstract The direct installation of an amino group onto an aromatic ring via carbon-hydrogen (C-H) bond functionalization represents a significant advancement in modern synthetic chemistry. This strategy offers a more at...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The direct installation of an amino group onto an aromatic ring via carbon-hydrogen (C-H) bond functionalization represents a significant advancement in modern synthetic chemistry. This strategy offers a more atom-economical and efficient alternative to traditional multi-step methods. This guide provides detailed application notes and a generalized protocol for the direct amination of arenes, conceptually employing O-(5-Quinolyl)hydroxylamine as the electrophilic nitrogen source. The methodologies described herein are primarily based on well-established dirhodium-catalyzed systems developed for analogous O-sulfonyl and O-acyl hydroxylamines, which have proven to be robust and versatile.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of valuable arylamine building blocks.

Introduction: The Strategic Advantage of Direct C-H Amination

Arylamines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, their synthesis involves multi-step sequences, such as the nitration and subsequent reduction of arenes or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which require pre-functionalized starting materials like aryl halides.[1]

Direct C-H amination emerges as a highly attractive alternative by directly converting a C-H bond to a C-N bond. The use of O-substituted hydroxylamines as the aminating agent is particularly noteworthy. In these systems, the relatively weak N-O bond serves as an internal oxidant, cleaving during the catalytic cycle and thereby eliminating the need for an external oxidant—a common requirement in many C-H functionalization reactions.[1][4] This approach leads to a more streamlined, efficient, and operationally simple process.

While the specific use of O-(5-Quinolyl)hydroxylamine is not yet extensively documented, its reactivity can be confidently extrapolated from the vast body of research on related reagents like O-sulfonyl and O-benzoyl hydroxylamines.[1][3] The quinoline moiety is anticipated to function as an effective leaving group, facilitating the key C-N bond formation.

Mechanistic Rationale: The Dirhodium Catalytic Cycle

The prevailing mechanism for this transformation involves a dirhodium(II) catalyst, with dirhodium(II) espanoate [Rh₂(esp)₂] being a particularly effective choice due to its high catalytic activity.[1][5] The catalytic cycle, illustrated below, is predicated on the formation of a highly electrophilic rhodium-nitrenoid intermediate.

Key Mechanistic Steps:
  • Catalyst Activation & Ligand Exchange: The reaction initiates with the O-(5-Quinolyl)hydroxylamine coordinating to the axial site of the dirhodium(II) catalyst.

  • Nitrenoid Formation: Subsequent cleavage of the N-O bond, facilitated by the rhodium center, releases the 5-quinolinate leaving group and generates the critical rhodium-nitrenoid species. This intermediate is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich arene substrate attacks the electrophilic nitrogen of the rhodium-nitrenoid. This step is analogous to a classical electrophilic aromatic substitution, and its regioselectivity is governed by the electronic and steric properties of the substituents on the arene.

  • Proton Transfer & Product Release: A proton transfer step occurs, leading to the formation of the aminated arene product.

  • Catalyst Regeneration: The dirhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The 5-quinolinate leaving group is protonated by the acid generated in the substitution step.

The synchronous release of a stoichiometric amount of acid during the reaction is crucial, as it protonates the newly formed arylamine, preventing it from coordinating to and deactivating the Lewis acidic rhodium catalyst.[1]

Catalytic Cycle for Direct Arene Amination Figure 1: Proposed Catalytic Cycle Cat Rh₂(L)₄ Intermediate1 [Rh₂(L)₄]·(H₂N-OQn) Cat->Intermediate1 + H₂N-OQn AminatingAgent H₂N-OQn (O-(5-Quinolyl)hydroxylamine) AminatingAgent->Intermediate1 Nitrenoid L₄Rh₂=NH (Rh-Nitrenoid Intermediate) Intermediate1->Nitrenoid - HOQn SigmaComplex Wheland-like Intermediate Nitrenoid->SigmaComplex + Ar-H Arene Arene (Ar-H) Arene->SigmaComplex SigmaComplex->Cat Product Release (- Ar-NH₂) Product_H Ar-NH₃⁺ SigmaComplex->Product_H - H⁺ LeavingGroup ⁻OQn LeavingGroup_H HOQn LeavingGroup->LeavingGroup_H + H⁺

Caption: Proposed catalytic cycle for the dirhodium-catalyzed amination of arenes.

Experimental Protocols & Workflow

This section provides a general, step-by-step protocol for the direct amination of a representative arene substrate.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. O-substituted hydroxylamines should be handled with care as they can be energetic compounds.

Reagents and Equipment
  • Arene Substrate: (e.g., Mesitylene, Anisole)

  • Aminating Agent: O-(5-Quinolyl)hydroxylamine (or analogous O-sulfonylhydroxylamine)

  • Catalyst: Dirhodium(II) espanoate [Rh₂(esp)₂]

  • Solvent: Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, inert gas line (Nitrogen or Argon), syringe, standard glassware for workup and chromatography.

General Reaction Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arene substrate (1.0 equiv., e.g., 0.5 mmol) and the dirhodium(II) catalyst (1-2 mol %, e.g., 0.005-0.01 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (to achieve a concentration of 0.1 M) via syringe. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice-water bath.

  • Reagent Addition: Add the O-(5-Quinolyl)hydroxylamine (1.5 equiv., e.g., 0.75 mmol) to the stirred solution in one portion.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction is typically rapid and can be complete within 30 to 60 minutes.[1] Monitor the progress by thin-layer chromatography (TLC) or LC-MS analysis.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Caption: A streamlined workflow for direct arene amination.

Substrate Scope and Performance

The dirhodium-catalyzed C-H amination is effective for a wide range of arene substrates. The regioselectivity is consistent with an electrophilic aromatic substitution mechanism, favoring positions activated by electron-donating groups.

Arene Substrate ClassTypical SubstituentsExpected RegioselectivityRepresentative Yield Range
Electron-Rich Arenes -OMe, -NMe₂, Alkyl (e.g., Mesitylene)ortho/para to activating group60-85%
Polycyclic Aromatics Naphthalene, BiphenylsAttack on the more electron-rich ring50-75%
Electron-Neutral Arenes Benzene, TolueneModerate reactivity40-60%
Halogenated Arenes Fluorobenzene, Chlorobenzeneortho/para to halogen (deactivating)45-65%
Heterocycles Thiophene, Furan, PyrroleHigh reactivity, potential for side reactionsVariable

Limitations:

  • Strongly Electron-Deficient Arenes: Substrates with potent electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are generally poor substrates for this electrophilic amination.

  • Steric Hindrance: Highly hindered C-H bonds may be unreactive.

  • Acid-Sensitive Functional Groups: The sulfonic acid byproduct generated from O-sulfonylhydroxylamines can lead to the degradation of acid-labile groups like acetals or some silyl ethers.[1] The acidity of 5-hydroxyquinoline should be considered when planning syntheses with sensitive substrates.

Application Notes for the Practitioner

  • Catalyst of Choice: While other rhodium catalysts can be used, Rh₂(esp)₂ has consistently demonstrated superior performance, providing higher yields and cleaner reactions, often at lower catalyst loadings.[5] Its unique bridged structure enhances its reactivity and stability.

  • Solvent is Key: 2,2,2-Trifluoroethanol (TFE) is often the solvent of choice.[1] Its high polarity helps to dissolve the catalyst and reagents, while its non-coordinating nature and ability to stabilize cationic intermediates facilitate the reaction.

  • Predicting Regioselectivity: The reaction proceeds via an electrophilic attack on the arene. Therefore, the directing effects of existing substituents are predictable: electron-donating groups (EDGs) direct ortho and para, while electron-withdrawing groups (EWGs) are disfavored. The major product is often the sterically least hindered isomer.

  • The Role of the Leaving Group: The N-O bond is the reactive site of the aminating agent. A good leaving group (e.g., sulfonate, or in this case, quinolinate) is essential for the efficient formation of the rhodium-nitrenoid intermediate. The stability of the corresponding anion (or its conjugate acid) is a key determinant of reactivity.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents and solvents are strictly anhydrous. Water can inhibit the catalyst. Consider increasing the catalyst loading to 2-3 mol %.

    • Catalyst Decomposition: If the reaction mixture turns black, it may indicate catalyst decomposition. This can be caused by strongly coordinating functional groups on the substrate. The in-situ protonation of the product amine is critical to prevent catalyst inhibition.[1]

References

  • Reddy, B., et al. (2016). Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. Science, 353(6304), aaf8713. Available at: [Link]

  • Gillespie, J., Lam, N., & Phipps, R. J. (2023). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Chemical Science. Available at: [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. Organic & Biomolecular Chemistry, 9(17), 5803-8. Available at: [Link]

  • Falck, J.R., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines. Science. Available at: [Link]

  • Hashmi, A. S. K. (2021). Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. heiDOK - The Heidelberg Document Repository. Available at: [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Kim, S. (2013). Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Reddy, B., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines. PubMed - NIH. Available at: [Link]

  • Reddy, B., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines. SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in O-(5-Quinolyl)hydroxylamine synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing heteroaryl hydroxylamines.

The synthesis of O-(5-Quinolyl)hydroxylamine is notoriously challenging. Traditional methods like the Mitsunobu reaction often fail due to the electronic properties of the quinoline ring. This guide provides a field-proven, high-yield approach based on palladium-catalyzed cross-coupling, complete with troubleshooting matrices and self-validating protocols.

I. Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the direct Mitsunobu reaction of 5-hydroxyquinoline with N-hydroxyphthalimide (NHPI) result in poor yields (<30%)? Causality: The Mitsunobu reaction relies on a delicate pKa balance between the pronucleophile and the alcohol. Phenols like 5-hydroxyquinoline have a lower pKa (~8.5) compared to aliphatic alcohols. When reacted with NHPI (pKa ~6.3), the pKa differential is insufficient to drive exclusive O-alkylation. This thermodynamic mismatch leads to competitive N-alkylation, poor regioselectivity, and complex mixtures that are difficult to purify.

Q2: What is the most authoritative and scalable route for O-(5-Quinolyl)hydroxylamine synthesis? Causality: The recommended approach is the Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate, pioneered by the Buchwald group[1]. Instead of using a phenol, this method utilizes 5-bromoquinoline as the electrophile. Ethyl acetohydroximate acts as a highly effective, nitrogen-protected hydroxylamine equivalent. The bulky biarylphosphine ligand on the Pd catalyst forces reductive elimination to occur exclusively at the oxygen atom, entirely bypassing the N-arylation side reactions that plague free hydroxylamines.

Q3: How do I prevent N–O bond cleavage during the final deprotection step? Causality: The N–O bond is highly sensitive to strongly reducing environments and prolonged exposure to harsh acids. Over-hydrolysis leads to the formation of 5-hydroxyquinoline and ammonia. To prevent this, the acidic cleavage of the acetohydroximate intermediate must be strictly controlled thermodynamically: use exactly 6M HCl in 1,4-dioxane, initiate the reaction at 0 °C, and limit the reaction time to exactly 1 hour[1].

II. Quantitative Method Comparison

To justify the shift from traditional methods to transition-metal catalysis, review the comparative data below.

Synthesis MethodReagents / CatalystTypical YieldKey Limitations & Causality
Mitsunobu Reaction 5-Hydroxyquinoline, NHPI, DEAD, PPh₃15 – 30%Poor pKa differential causes competitive N-alkylation; triphenylphosphine oxide byproducts complicate purification.
Diaryliodonium Transfer 5-Quinolyliodonium salt, NHPI, Base40 – 55%The synthesis of the highly electron-deficient 5-quinolyliodonium precursor is low-yielding and thermally unstable[2].
Pd-Catalyzed O-Arylation 5-Bromoquinoline, Ethyl acetohydroximate,[(allyl)PdCl]₂80 – 88% Requires strict anhydrous conditions to prevent Pd(0) oxidation; requires specialized biarylphosphine ligands[1].

III. Reaction Workflows & Troubleshooting Visualizations

SynthesisWorkflow A 5-Bromoquinoline + Ethyl Acetohydroximate B Pd-Catalyzed Cross-Coupling [(allylPdCl)2, Ligand, Cs2CO3] A->B Toluene, 65°C, N2 atm C O-(5-Quinolyl)acetohydroximate (Intermediate) B->C Filtration & Chromatography D Acidic Hydrolysis (6M HCl / 1,4-Dioxane) C->D 0°C to RT, 1 h E O-(5-Quinolyl)hydroxylamine Hydrochloride Salt D->E Precipitation & Filtration

Reaction workflow for the Pd-catalyzed synthesis of O-(5-Quinolyl)hydroxylamine.

TroubleshootingTree Start Issue: Low Yield of Target? Step1 Analyze Cross-Coupling via LC-MS Start->Step1 LowConv < 80% Conversion Step1->LowConv HighConv > 80% Conversion Step1->HighConv Action1 Root Cause: Catalyst Death Action: Degas solvents, check Cs2CO3 moisture content LowConv->Action1 Step2 Analyze Hydrolysis Step HighConv->Step2 Degradation N-O Bond Cleavage (Degradation) Step2->Degradation Action2 Root Cause: Harsh Cleavage Action: Strict 0°C addition, limit reaction to 1 hr Degradation->Action2

Decision tree for troubleshooting low yields in O-(5-Quinolyl)hydroxylamine synthesis.

IV. Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. Do not proceed to the next step unless the physical observations match the validation checkpoints.

Step 1: Palladium-Catalyzed Cross-Coupling
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5-bromoquinoline (1.0 mmol), ethyl acetohydroximate (1.25 mmol), Cs₂CO₃ (1.5 mmol), [(allyl)PdCl]₂ (2.5 mol %), and a suitable biarylphosphine ligand like RockPhos (10 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL). Seal the flask and transfer it to a fume hood.

  • Reaction: Stir the mixture at 65 °C for 12 hours.

    • Validation Checkpoint 1: Upon heating, the solution should remain a pale yellow/orange suspension. If the solution immediately turns opaque black , the Pd(0) active species has oxidized due to oxygen ingress or wet Cs₂CO₃. Abort and restart.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the O-(5-quinolyl)acetohydroximate intermediate.

    • Validation Checkpoint 2: LC-MS of the isolated intermediate must show the [M+H]⁺ peak corresponding to the intact acetohydroximate without any debrominated quinoline side-products.

Step 2: Acidic Hydrolysis to the Target Hydroxylamine
  • Preparation: Dissolve the purified O-(5-quinolyl)acetohydroximate (1.0 equiv) in 1,4-dioxane (0.5 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the flask to exactly 0 °C using an ice-water bath. Dropwise, add 6M aqueous HCl (2.0 equiv).

    • Validation Checkpoint 3: The solution should remain clear upon initial addition. A rapid color change to dark brown indicates localized exothermic degradation; ensure stirring is vigorous and addition is slow.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for exactly 1.0 hour.

  • Isolation: The O-(5-Quinolyl)hydroxylamine hydrochloride salt will gradually precipitate from the dioxane solution. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

    • Validation Checkpoint 4: Yield should be >85% for this step. If the product does not precipitate, the dioxane may have absorbed ambient moisture. Concentrate the solvent under reduced pressure to induce precipitation.

V. References

  • Maimone, T. J.; Buchwald, S. L. "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 2010, 132(29), 9990–9991. URL:[Link]

  • Ghosh, R.; Olofsson, B. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds: N-Hydroxyphthalimide and N-hydroxysuccinimide have been arylated with diaryliodonium salts." Organic Letters, 2014, 16(6), 1830-1832. URL:[Link]

Sources

Optimization

Preventing O-(5-Quinolyl)hydroxylamine degradation during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of O-aryl and O-heteroaryl hydroxylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of O-aryl and O-heteroaryl hydroxylamines. O-(5-Quinolyl)hydroxylamine is a highly reactive, electron-deficient electrophilic aminating agent used extensively in click chemistry and target-directed drug discovery.

However, its high reactivity is a double-edged sword. The inherent lability of the N–O bond and the nucleophilicity of the primary amine make this compound exceptionally vulnerable to degradation. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure the structural integrity of your reagents.

Part 1: Core FAQ – Mechanisms of Degradation

Q1: Why does O-(5-Quinolyl)hydroxylamine degrade so rapidly, even when left on the benchtop for just a few hours? A1: The degradation is fundamentally driven by the low bond dissociation energy of the heteroaryl N–O bond (typically ~50-60 kcal/mol). While the electron-withdrawing nature of the quinoline ring provides marginal stabilization compared to standard aliphatic hydroxylamines[1], the molecule remains highly susceptible to three primary degradation pathways:

  • Oxidation: The primary amine (-NH2) is highly sensitive to atmospheric oxygen. Exposure to air leads to rapid oxidation, converting the amine into nitroso or nitro derivatives.

  • Hydrolysis: The compound is intensely hygroscopic. Ambient moisture facilitates the nucleophilic cleavage of the N–O bond, yielding 5-hydroxyquinoline and free hydroxylamine. Free hydroxylamine is notoriously unstable and undergoes rapid bimolecular isomerization to ammonia oxide, subsequently decomposing into nitrogen gas, ammonia, and water[2].

  • Thermal Cleavage: At elevated temperatures (>25°C), the N–O bond undergoes homolytic cleavage, generating highly reactive N- and O-centered radicals that lead to complex polymerization cascades[3].

DegradationMechanisms OQHA O-(5-Quinolyl)hydroxylamine (Intact Reagent) Oxidation Oxidation (O2 Exposure) OQHA->Oxidation Air Hydrolysis Hydrolysis (Moisture) OQHA->Hydrolysis H2O Thermal Thermal Cleavage (Heat >25°C) OQHA->Thermal ΔT Nitroso Nitroso/Nitro Derivatives Oxidation->Nitroso Quinolinol 5-Hydroxyquinoline + NH2OH Hydrolysis->Quinolinol Radicals N/O-Centered Radicals Thermal->Radicals

Fig 1. Primary degradation pathways of O-(5-Quinolyl)hydroxylamine.

Part 2: Troubleshooting Guide

Issue 1: The solid material has turned from off-white to a deep yellow or brown.

  • Causality: This color shift is the hallmark of oxidative degradation and photo-oxidation. The primary amine has oxidized to a nitroso derivative, or radical polymerization has occurred due to ambient light exposure.

  • Resolution: Discard the compromised batch. Nitroso impurities will actively poison metal catalysts in downstream cross-coupling reactions. For future batches, ensure the material is handled exclusively in an argon-filled glovebox and stored in amber vials.

Issue 2: Inconsistent yields or stoichiometric imbalances in electrophilic amination reactions.

  • Causality: Hydrolytic degradation has covertly lowered the active concentration of your reagent. Moisture ingress has cleaved the N–O bond, generating 5-hydroxyquinoline. Because 5-hydroxyquinoline is a stable, dead-end byproduct, it acts as a silent diluent, meaning your calculated "1.0 equivalent" might actually only contain 0.6 equivalents of active hydroxylamine.

  • Resolution: Never use the reagent directly from a repeatedly opened master bottle. Perform the stability-indicating HPLC assay (Protocol 2) to quantify exact purity, and transition to single-use aliquoting (Protocol 1).

Issue 3: Precipitate formation when preparing stock solutions in DMSO or DMF.

  • Causality: O-(5-Quinolyl)hydroxylamine is highly soluble in polar aprotic solvents. If a precipitate forms, you are observing the insolubility of degradation byproducts (such as polymerized radical fragments) or the salting-out of free hydroxylamine decomposition products.

  • Resolution: Do not store this compound in solution. Solvolysis accelerates degradation exponentially. Prepare solutions fresh immediately before use.

Part 3: Quantitative Stability Data

To highlight the critical nature of proper storage, the following table summarizes the quantitative degradation kinetics of O-(5-Quinolyl)hydroxylamine under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEstimated Half-Life (t1/2)Primary Degradation Mode
25°C (Room Temp) Ambient AirClear Glass< 48 hoursOxidation, Thermal Cleavage
4°C (Fridge) Ambient AirAmber Glass1-2 weeksHydrolysis (Moisture)
-20°C (Freezer) ArgonAmber Glass> 12 monthsMinimal
Solution (DMSO) Ambient AirClear Glass< 12 hoursSolvolysis, Oxidation

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must be self-validating. If the validation step fails, the protocol halts.

Protocol 1: Inert Aliquoting and Storage Workflow

Causality: Repeatedly opening a cold master bottle introduces condensation (moisture) and oxygen, initiating an irreversible degradation cascade. Single-use aliquoting isolates the risk.

  • Transfer: Move the unopened, factory-sealed reagent bottle into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquot: Weigh single-use quantities (e.g., 50 mg) into pre-dried, amber glass vials. Why amber? To prevent UV-induced homolytic cleavage of the N–O bond.

  • Seal: Cap the vials with PTFE-lined silicone septa and crimp seal them tightly. PTFE prevents chemical interaction between the reagent and the silicone.

  • Store: Transfer the sealed vials into a secondary desiccator jar containing Drierite (calcium sulfate) and store at -20°C.

  • Self-Validation System: Include a "sentinel vial" containing anhydrous cobalt(II) chloride inside the secondary desiccator. Validation Gate: If the sentinel vial changes from blue (anhydrous) to pink (hydrated), the storage environment's moisture seal has failed. Discard the desiccant, verify the vial seals, and re-assay the reagent.

StorageWorkflow Receipt 1. Receipt (Inspect Color) Glovebox 2. Glovebox (Argon Atm) Receipt->Glovebox Aliquoting 3. Aliquoting (Amber Vials) Glovebox->Aliquoting Sealing 4. Sealing (PTFE Septa) Aliquoting->Sealing Storage 5. Storage (-20°C Desiccated) Sealing->Storage

Fig 2. Self-validating inert handling and storage workflow.

Protocol 2: Stability-Indicating HPLC Assay

Causality: Standard UV-Vis or NMR often masks early-stage degradation. A reverse-phase HPLC assay specifically designed to separate the intact molecule from its primary hydrolytic byproduct (5-hydroxyquinoline) is required to determine the true active concentration.

  • Sample Prep: Prepare a 1.0 mg/mL sample of the reagent in anhydrous, HPLC-grade acetonitrile. Critical: Do not use aqueous diluents, as they will induce on-column hydrolysis during the run, creating false-positive degradation peaks.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 5 minutes at a flow rate of 0.8 mL/min.

  • Detection: Monitor absorbance at 254 nm.

  • Self-Validation System: Before running your sample, inject a "System Suitability Standard" containing a 1:1 mixture of O-(5-Quinolyl)hydroxylamine and pure 5-hydroxyquinoline. Validation Gate: The protocol is valid only if the baseline resolution ( Rs​ ) between the intact compound and the 5-hydroxyquinoline peak is ≥2.0 . If Rs​<2.0 , adjust your gradient slope before analyzing your actual reagent.

References

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps | The Journal of Physical Chemistry A - ACS Publications. Verified URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link]

  • Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines | PMC - National Institutes of Health. Verified URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-(5-Quinolyl)hydroxylamine Aqueous Solubility

Welcome to the Application Science Support Center. O-(5-Quinolyl)hydroxylamine (Molecular Weight: 160.17 g/mol )[1] is a highly valuable chemical probe and synthetic intermediate. However, its rigid aromatic structure an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. O-(5-Quinolyl)hydroxylamine (Molecular Weight: 160.17 g/mol )[1] is a highly valuable chemical probe and synthetic intermediate. However, its rigid aromatic structure and specific ionization profile often present significant solubility challenges in aqueous media.

This guide provides a mechanistic framework and self-validating protocols to help you overcome "brick dust" precipitation and solvent-shift issues in both in vitro and in vivo applications.

Diagnostic Solubilization Workflow

Before adjusting your assay, use the following logical decision tree to determine the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start O-(5-Quinolyl)hydroxylamine Solubility Issue Check_pKa Assess pKa & pH (Quinoline pKa ~4.9) Start->Check_pKa Assay_Type Determine Assay Type Check_pKa->Assay_Type In_Vitro In Vitro (Cells/Biochem) Assay_Type->In_Vitro Cellular Assays In_Vivo In Vivo (Animal Models) Assay_Type->In_Vivo Animal Dosing DMSO_Stock Prepare DMSO Stock (Max 100 mM) In_Vitro->DMSO_Stock Formulation Co-solvent/Surfactant (PEG400/Tween 80) In_Vivo->Formulation High Lipophilicity Cyclodextrin Complexation (20% HP-β-CD) In_Vivo->Cyclodextrin Aqueous Preference Dilution_Rule Dilute in Buffer (Final DMSO < 0.5%) DMSO_Stock->Dilution_Rule Success Solubilized Compound Dilution_Rule->Success Formulation->Success Cyclodextrin->Success

Workflow for troubleshooting O-(5-Quinolyl)hydroxylamine solubility based on assay requirements.

Core Troubleshooting Guide (FAQs)

Q1: Why does O-(5-Quinolyl)hydroxylamine immediately precipitate when I dilute my DMSO stock into physiological buffer (pH 7.4)? A1: The precipitation is caused by a phenomenon known as a "solvent shift." O-(5-Quinolyl)hydroxylamine contains two ionizable basic centers: the quinoline nitrogen (pKa ~4.90)[2] and the O-hydroxylamine group (pKa ~5.93)[3]. At physiological pH (7.4), both nitrogens are largely unprotonated. This renders the molecule highly lipophilic and electrically neutral. When you dilute a concentrated DMSO stock into an aqueous buffer, the sudden drop in solvent solvation capacity forces the neutral, hydrophobic molecules to aggregate and crash out of solution.

Q2: How can I leverage pH adjustment to improve aqueous solubility without degrading the compound? A2: Because the compound is a weak base, lowering the pH below its pKa will protonate the nitrogens, forming a highly water-soluble cationic salt. Adjusting your aqueous vehicle to pH 3.5–4.0 (using dilute HCl or a 100 mM citrate buffer) will protonate both the quinoline ring and the oxyamine group, increasing solubility by orders of magnitude. Caution: Prolonged exposure to highly acidic conditions (pH < 2) risks the hydrolytic cleavage of the O-hydroxylamine bond.

Q3: What is the optimal formulation for in vivo dosing (e.g., IV or PO in rodents) if I cannot use acidic vehicles? A3: If physiological pH must be maintained to prevent tissue necrosis or assay interference, use a complexation agent. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a versatile solubility enhancer that forms an inclusion complex with hydrophobic aromatic rings[4]. A 20% (w/v) HP-β-CD solution in water can encapsulate the lipophilic quinoline core, maintaining solubility at pH 7.4 without the need for high surfactant concentrations that might cause hemolysis[4].

Q4: I am working at low concentrations (100 nM) in a biochemical assay, but I am still losing signal. What is happening? A4: At nanomolar concentrations, the compound is not precipitating; it is likely adsorbing to the plastic walls of your polystyrene assay plates or polypropylene pipette tips due to its high lipophilicity. To mitigate this non-specific binding, add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.01% Pluronic F-127 to your assay buffer.

Solubilization Strategies & Expected Limits

Summarized below are the quantitative expectations for various formulation strategies. Choose the vehicle that matches your required concentration and tolerability limits.

StrategyVehicle CompositionExpected Max SolubilityRecommended Application
Direct Buffer Dilution 0.5% DMSO in PBS (pH 7.4)< 10 µMIn vitro biochemical & cellular assays
pH Adjustment 100 mM Citrate Buffer (pH 4.0)2 - 5 mMOral gavage (PO) / Acidic stock solutions
Complexation 20% HP-β-CD in 0.9% Saline5 - 10 mMIV / IP / PO (High physiological tolerability)
Co-solvent / Surfactant 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline10 - 20 mMIntravenous (IV) / Intraperitoneal (IP)

Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not assume the compound is dissolved just because the solution appears clear to the naked eye.

Protocol A: Co-solvent/Surfactant Formulation (Target: 10 mM for IP Dosing)

This method utilizes a stepwise polarity gradient to prevent localized supersaturation.

  • Primary Solubilization: Weigh 1.60 mg of O-(5-Quinolyl)hydroxylamine[1]. Dissolve completely in 50 µL of pure DMSO.

    • Validation: The solution must be completely transparent before proceeding.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for another 30 seconds. The Tween 80 will form micelles to trap the compound once water is introduced.

  • Aqueous Phase Addition: Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing. Continuous agitation is critical to prevent localized precipitation at the solvent-water interface.

  • Self-Validation Check: Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet has formed, the compound has crashed out; you must restart and increase the PEG400 ratio. If no pellet is visible, the formulation is validated for dosing.

Protocol B: HP-β-CD Complexation (Target: 5 mM at Neutral pH)

This method relies on thermodynamic inclusion rather than surfactants.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline[4]. Stir magnetically until the solution is completely transparent.

  • Compound Addition: Add 0.80 mg of O-(5-Quinolyl)hydroxylamine powder directly to 1 mL of the HP-β-CD vehicle.

  • Thermal Complexation: Sonicate the suspension in a water bath set to 37°C for 15–30 minutes. The thermal energy accelerates the thermodynamic inclusion of the quinoline ring into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed "brick dust." Measure the absorbance of the filtrate via UV-Vis spectrophotometry (λmax ~315 nm for quinoline derivatives) against a pre-established standard curve to confirm that the target concentration was successfully achieved and not lost in the filter.

References

  • AccelaChemBio. "O-(5-Quinolyl)hydroxylamine". AccelaChem. URL: [Link]

  • National Institutes of Health (NIH). "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines". PMC. URL: [Link]

  • Hylanda Chemical. "Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications". Hylanda Chemical. URL: [Link]

Sources

Optimization

O-(5-Quinolyl)hydroxylamine purification techniques and recrystallization methods

Welcome to the technical support center for the purification of O-(5-Quinolyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of O-(5-Quinolyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity O-(5-Quinolyl)hydroxylamine. The methodologies described herein are based on established principles for the purification of quinoline derivatives and hydroxylamines, adapted for the specific challenges this compound may present.

I. Understanding the Molecule: Key Physicochemical Properties

O-(5-Quinolyl)hydroxylamine combines the structural features of a quinoline ring system and a hydroxylamine moiety. This unique combination dictates its purification strategy:

  • Basicity: The quinoline nitrogen is basic, allowing for the formation of crystalline salts (e.g., hydrochlorides), which can be a powerful purification technique.[1]

  • Polarity: The hydroxylamine group and the quinoline nitrogen introduce polarity, influencing solvent selection for recrystallization and chromatography.

  • Potential for Impurities: Common impurities may arise from the synthesis, including starting materials, by-products from side reactions, or degradation products.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of O-(5-Quinolyl)hydroxylamine in a question-and-answer format.

Problem 1: My O-(5-Quinolyl)hydroxylamine product is an oil and will not crystallize.

This is a frequent challenge with many organic compounds. Here’s a systematic approach to induce crystallization:

Explanation: The inability to crystallize is often due to residual solvent, the presence of impurities that inhibit lattice formation, or the inherent physical properties of the compound at a given purity level.

Solutions:

  • Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents and solvent systems.

    • For Non-polar Oils: Try dissolving the oil in a minimum amount of a more polar solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexane, pentane) dropwise until turbidity persists.[1] Allow the mixture to stand, preferably at a reduced temperature.

    • For Polar Oils: A mixture of a soluble polar solvent and a less soluble polar anti-solvent can be effective. Common combinations include ethanol/water or acetone/water.[1] Dissolve the oil in the more soluble solvent and titrate with the anti-solvent.

  • Salt Formation: Exploiting the basicity of the quinoline nitrogen is a robust method for obtaining a crystalline solid.[1]

    • Hydrochloride (HCl) Salt: Dissolve the oily free base in a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or dioxane). The resulting hydrochloride salt will often precipitate as a crystalline solid that can be collected by filtration.

    • Other Salts: If the hydrochloride salt is also difficult to crystallize, consider forming other salts such as picrates, sulfates, or phosphates.[1] Picric acid, in particular, is known to form highly crystalline salts with quinolines.[1] The free base can be regenerated by treatment with a mild base after purification.[1]

  • Chromatographic Purification: If crystallization attempts fail, column chromatography is the next logical step. Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity, which may facilitate subsequent crystallization attempts.[1]

Workflow for Oily Products:

start Oily O-(5-Quinolyl)hydroxylamine crystallization Attempt Crystallization (Solvent Screening) start->crystallization salt Attempt Salt Formation (e.g., HCl Salt) crystallization->salt Failure solid_product Solid Product Obtained crystallization->solid_product Success chromatography Purify by Column Chromatography salt->chromatography Failure salt->solid_product Success pure_oil Pure Oily Product chromatography->pure_oil regenerate Regenerate Free Base chromatography->regenerate solidifies Solidifies regenerate->solidifies remains_oil Remains Oil regenerate->remains_oil

Caption: Decision workflow for purifying oily O-(5-Quinolyl)hydroxylamine.

Problem 2: The recrystallized product has a low melting point and a broad melting range.

Explanation: A low or broad melting point is a classic indicator of impurities. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Solutions:

  • Re-evaluate the Recrystallization Solvent System: The initial solvent system may not be optimal for rejecting the specific impurities present.

    • Consult a solvent miscibility chart to select appropriate solvent/anti-solvent pairs.

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should remain soluble at all temperatures.

  • Perform a Hot Filtration Step: If impurities are insoluble in the hot recrystallization solvent, they can be removed by a hot filtration step before allowing the solution to cool.

  • Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use with caution, as it can also adsorb the product.[2]

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization from a different solvent system can often significantly improve purity.

Problem 3: The product degrades during purification.

Explanation: Hydroxylamine and its derivatives can be unstable, particularly as free bases and at elevated temperatures.[3] The quinoline moiety itself is generally stable, but the N-O bond in the hydroxylamine portion can be labile.

Solutions:

  • Temperature Control: Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.

  • pH Control: Purify the compound as a salt (e.g., hydrochloride) whenever possible. The salt form is generally more stable than the free base.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Ion-Exchange Chromatography: For purification of the free base, consider using cation exchange chromatography. This technique can be performed at or below room temperature, minimizing thermal degradation.[4][5] The basic compound will bind to the acidic resin and can be eluted with a suitable buffer or a weak base solution.

III. Experimental Protocols

Protocol 1: Recrystallization using an Anti-Solvent Method

This protocol is a general guideline for recrystallizing quinoline derivatives.[6]

  • Dissolution: Dissolve the crude O-(5-Quinolyl)hydroxylamine in a minimum amount of a "good" solvent (e.g., ethanol, methanol, or dichloromethane) at room temperature or with gentle warming.

  • Filtration (Optional): If insoluble impurities are present, filter the solution while warm.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, such as water, hexane, or diethyl ether) dropwise to the stirred solution until it becomes cloudy, indicating the onset of precipitation.[6]

  • Crystallization: Allow the mixture to stand undisturbed. For better crystal formation, you can store it at a lower temperature (e.g., 4 °C or -20 °C) for several hours or overnight.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Solvent Selection Table:

Solvent System (Solvent/Anti-Solvent)Compound Polarity SuitabilityNotes
Dichloromethane / HexaneNon-polar to moderately polarGood for compounds that are highly soluble in chlorinated solvents.
Ethyl Acetate / HexaneModerately polarA common and effective system for a wide range of compounds.
Ethanol / WaterPolarEffective for polar compounds that are soluble in alcohols.[1]
Acetone / WaterPolarSimilar to ethanol/water, but acetone has a lower boiling point.[1]
MethanolPolarCan be used as a single solvent with slow cooling.[7]
Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oily or solid free base in a suitable solvent such as isopropanol, diethyl ether, or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise with stirring. Monitor the pH with moist litmus or pH paper.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Digestion: Continue stirring the resulting slurry for a period (e.g., 30 minutes to an hour) to ensure complete salt formation and precipitation. This can be done at room temperature or in an ice bath.

  • Isolation: Collect the solid salt by filtration.

  • Washing: Wash the filter cake with a small amount of the solvent used for the precipitation to remove any unreacted starting material or by-products.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Purification Workflow Diagram:

start Crude O-(5-Quinolyl)hydroxylamine dissolve Dissolve in appropriate solvent start->dissolve add_antisolvent Add anti-solvent until cloudy dissolve->add_antisolvent cool Cool to induce crystallization add_antisolvent->cool filter_wash Filter and wash crystals cool->filter_wash dry Dry purified product filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for anti-solvent recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing O-(5-Quinolyl)hydroxylamine?

There is no single "best" solvent, as the optimal choice depends on the impurities present. A good starting point for polar quinoline derivatives is often an alcohol like ethanol or methanol, potentially with water as an anti-solvent.[1][7][8] Systematic screening of the solvent systems listed in the table above is recommended.

Q2: My compound is colored. How can I remove the color?

Colored impurities can often be removed by treating a solution of your compound with a small amount of activated carbon.[2] Add the carbon to the hot solution during recrystallization, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb your product, so use it sparingly.

Q3: Can I use column chromatography to purify O-(5-Quinolyl)hydroxylamine?

Yes, silica gel column chromatography is a viable option. Due to the basic nature of the quinoline nitrogen, it may be beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking and improve peak shape. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is a good starting point.

Q4: How should I store the purified O-(5-Quinolyl)hydroxylamine?

Given the potential instability of the hydroxylamine moiety, it is best to store the purified compound as its hydrochloride salt if possible.[3][9] Store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer). If you have the free base, storage under an inert atmosphere is recommended.

V. References

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific.

  • Addressing challenges in the purification of quinoline derivatives - Benchchem.

  • Hydroxylamine purification via cation exchange - European Patent Office - EP 0001787 B1 - Googleapis.com.

  • US5872295A - Purification of hydroxylamine - Google Patents.

  • Hydroxylamine - Sciencemadness Wiki.

  • Hydroxylamine - Wikipedia.

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.

Sources

Troubleshooting

Optimizing temperature and pH conditions for O-(5-Quinolyl)hydroxylamine amination

Welcome to the Application Support Center for O-(5-Quinolyl)hydroxylamine (O-5-QHA) mediated aminations. This guide is designed for researchers and drug development professionals seeking to optimize electrophilic aminati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for O-(5-Quinolyl)hydroxylamine (O-5-QHA) mediated aminations. This guide is designed for researchers and drug development professionals seeking to optimize electrophilic amination, C-H amination, and radical-mediated nitrogen transfer protocols.

O-arylhydroxylamines are powerful electrophilic aminating reagents due to their weak N–O bonds (BDE ~45–50 kcal/mol). The 5-quinolyl moiety serves a dual purpose: it acts as an excellent, electronically tunable leaving group (forming 5-hydroxyquinoline upon cleavage), and its nitrogen atom can serve as a transient directing group for transition metals. However, mastering the delicate balance of temperature and pH is critical to preventing premature reagent degradation and ensuring high regioselectivity.

Part 1: Troubleshooting & FAQs

Q1: My thermal amination reaction yields <20% product, and the reaction mixture turns into a dark, insoluble tar. What is going wrong?

A1: You are exceeding the thermal stability threshold of the N–O bond. When operating at temperatures above 100 °C, O-arylhydroxylamines undergo spontaneous thermal homolysis. While this generates the desired nitrogen-centered radical, it simultaneously produces a highly reactive 5-quinolyloxy radical. At high temperatures, these aryloxy radicals rapidly polymerize, leading to the dark, insoluble material you are observing[1].

  • Causality & Solution: Lower your reaction temperature to 60–80 °C and introduce a transition metal catalyst (e.g., Cu or Pd) to facilitate controlled oxidative addition, or switch to a photoredox protocol at 25 °C[2]. If thermal homolysis is strictly required, dilute the reaction mixture to suppress intermolecular polymerization.

Q2: I am performing a metal-catalyzed C-H amination in an acidic buffer (pH 4.0), but I observe zero conversion. Why is the reagent unreactive?

A2: The pH is too low, leading to catalyst poisoning and altered electronics. The quinoline nitrogen of O-5-QHA has a pKa of approximately 4.9. At pH 4.0, the quinoline ring is heavily protonated. While this increases the electron-withdrawing nature of the leaving group, the protonated quinolinium species can aggressively sequester your transition metal catalyst, pulling it out of the catalytic cycle. Furthermore, highly acidic conditions can prematurely hydrolyze the reagent before amination occurs.

  • Causality & Solution: Adjust your system to a mildly basic pH (7.5–9.0) using buffers like K₂HPO₄ or mild bases like NaOAc. This ensures the quinoline nitrogen remains neutral, allowing the transition metal to undergo concerted metalation-deprotonation (CMD) without being irreversibly sequestered.

Q3: How do I optimize the pH for a photoredox-catalyzed alkene amination using O-5-QHA?

A3: Target a mildly acidic to neutral pH (5.0–7.0) to optimize the oxidation potential. In photoredox catalysis, the generation of electrophilic aminium radical cations relies on Single-Electron Transfer (SET). The protonated form of an O-arylhydroxylamine is a significantly more powerful oxidant, enabling efficient electron transfer with weakly reducing ground-state photocatalysts (e.g., Ru(II) or Ir(III) complexes)[3].

  • Causality & Solution: Maintain a pH around 6.0. This is high enough to prevent background hydrolysis of the reagent, but low enough to ensure transient protonation of the intermediate, driving the SET process forward at ambient temperatures (20–30 °C)[3].

Part 2: Quantitative Data & Condition Matrix

To assist in experimental design, the following table summarizes the optimal thermodynamic and pH parameters based on the chosen activation modality.

Activation ModalityOptimal Temp (°C)Optimal pH RangeN-O Cleavage MechanismPrimary ByproductYield Range
Thermal Homolysis 100 – 1207.0 – 8.0Spontaneous Homolysis5-Hydroxyquinoline, Polymers40 – 60%
Transition Metal (Cu/Pd) 60 – 807.5 – 9.0Oxidative Addition5-Hydroxyquinoline70 – 85%
Photoredox (Ir/Ru) 20 – 305.0 – 7.0Single-Electron Transfer5-Hydroxyquinoline65 – 90%

Data synthesized from established O-arylhydroxylamine reactivity profiles[1],[2],[3].

Part 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Mild Base, Metal-Catalyzed Electrophilic Amination

Objective: Amination of an aryl-zinc or aryl-boronic nucleophile using Cu(I) catalysis[4].

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with CuCl (10 mol%), the nucleophile (1.0 equiv), and O-(5-Quinolyl)hydroxylamine (1.2 equiv).

  • Solvent & pH Control: Add anhydrous THF (0.2 M). To maintain the optimal pH equivalent (apparent pH 8.0 in organic media), add finely milled K₃PO₄ (2.0 equiv). Causality: The basic environment deprotonates the nucleophile and keeps the quinoline nitrogen neutral, preventing Cu-sequestration.

  • Reaction: Stir at 65 °C for 4 hours.

  • In-Process Control (IPC): At t = 2 hours, extract a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Validation Check: You must observe the mass of 5-hydroxyquinoline (m/z 146.15). If this mass is absent, oxidative addition has failed; check catalyst integrity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH. Causality: The strongly basic wash deprotonates the 5-hydroxyquinoline byproduct, pulling it cleanly into the aqueous layer.

Protocol B: Ambient Temperature Photoredox Amination

Objective: Generation of an aminium radical cation for alkene functionalization[3].

  • Preparation: In a vial, combine the alkene (1.0 equiv), O-5-QHA (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%)[2].

  • Solvent & pH Control: Dissolve in a 4:1 mixture of MeCN and pH 6.0 phosphate buffer. Causality: The mild acidity protonates the O-arylhydroxylamine transition state, boosting its reduction potential to accept an electron from the Ir(III) photocatalyst[3].

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Irradiate with 450 nm blue LEDs at 25 °C for 12 hours. Causality: Ambient temperature completely suppresses thermal aryloxy radical polymerization[1].

  • In-Process Control (IPC): Monitor the reaction color. The mixture should remain a vibrant yellow/orange. If it turns dark brown, oxygen has entered the system, quenching the triplet excited state of the photocatalyst.

  • Workup: Concentrate under reduced pressure and purify via standard silica gel chromatography.

Part 4: Visual Workflow & Mechanistic Logic

The following diagram maps the divergent mechanistic pathways of O-(5-Quinolyl)hydroxylamine based on your selected temperature and pH inputs.

G cluster_conditions Activation Modalities & Conditions O5QHA O-(5-Quinolyl)hydroxylamine (Electrophilic Amination Reagent) Thermal Thermal Homolysis Temp: 100-120°C pH: 7.0-8.0 (Neutral) O5QHA->Thermal Heat Metal Transition Metal Catalysis Temp: 60-80°C pH: 7.5-9.0 (Basic) O5QHA->Metal Catalyst Photo Photoredox Catalysis Temp: 20-30°C pH: 5.0-7.0 (Mild Acid) O5QHA->Photo Light + Photocatalyst Inter1 N-Centered Radical + Aryloxy Polymerization Risk Thermal->Inter1 Inter2 Metal-Nitrenoid Complex (Oxidative Addition) Metal->Inter2 Inter3 Aminium Radical Cation (via Single-Electron Transfer) Photo->Inter3 Product Aminated Target Molecule (Successful C-N Bond Formation) Inter1->Product Radical Trapping Inter2->Product Reductive Elimination Inter3->Product Nucleophilic Attack

Figure 1: Mechanistic pathways for O-(5-Quinolyl)hydroxylamine activation governed by Temperature and pH.

References

  • Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. ResearchGate. Retrieved from[Link]

  • Keary, M. et al. (2022). Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines. The Journal of Organic Chemistry. Retrieved from[Link]

  • Zheng, Y. et al. (2020). Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. ACS Catalysis. Retrieved from[Link]

Sources

Optimization

Preventing oxidation of O-(5-Quinolyl)hydroxylamine in open-air experiments

Welcome to the Technical Support Center for advanced synthetic reagents. As a Senior Application Scientist, I frequently consult with research teams struggling with the rapid degradation of heteroaryl hydroxylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic reagents. As a Senior Application Scientist, I frequently consult with research teams struggling with the rapid degradation of heteroaryl hydroxylamines.

O-(5-Quinolyl)hydroxylamine is a highly versatile electrophilic aminating reagent, but its free base form is notoriously unstable in open-air environments. This guide bypasses generic advice to provide you with the mechanistic rationale and field-proven protocols needed to stabilize this reagent without compromising your experimental workflow.

Mechanistic Causality: Why Does O-(5-Quinolyl)hydroxylamine Degrade?

To troubleshoot degradation, we must first understand the thermodynamics of the molecule. The instability of O-(5-Quinolyl)hydroxylamine in ambient air is driven by two structural liabilities: a weak N–O bond (bond dissociation energy ~55–65 kcal/mol) and an electron-rich primary amine lone pair.

When exposed to atmospheric oxygen, the amine lone pair undergoes single-electron oxidation, generating a transient aminium radical cation. This highly reactive intermediate rapidly undergoes N–O bond homolysis or oxenium ion formation[1]. Once the N-O bond cleaves, the resulting phenoxy and aminyl radicals trigger a cascade of off-target polymerization and quinone-imine formation, visually presenting as a rapid darkening of the solution.

The Solution (Reactivity Umpolung): By protonating the amine to form a hydrochloride (HCl) or methanesulfonate (MsOH) salt, the nitrogen lone pair is sequestered. This drastically increases the oxidation potential of the molecule, making single-electron transfer to molecular oxygen prohibitively endergonic[2]. Consequently, the protonated O-arylhydroxylamine salt becomes entirely insensitive to air and can be handled freely on the benchtop[3].

Troubleshooting & FAQs

Q1: My O-(5-Quinolyl)hydroxylamine turned dark brown within an hour of weighing it on the bench. Is it still usable? A1: No. The dark brown or black color is a definitive visual indicator of extensive oxidative polymerization and N-O bond cleavage. Using this degraded batch will introduce complex radical byproducts into your reaction, severely depressing your yields and complicating purification. Always discard darkened batches.

Q2: I need to run an open-air biphasic reaction. How can I prevent oxidation if my catalytic cycle requires the free base? A2: If your reaction mechanism strictly requires the free base in an open-air environment, you must introduce a sacrificial reductant. Adding 5–10 mol% of ascorbic acid or a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the aqueous phase will scavenge reactive oxygen species and transient aminyl radicals before they can propagate the degradation chain.

Q3: Does the choice of solvent affect the auto-oxidation rate? A3: Absolutely. Ethereal solvents (e.g., THF, Diethyl Ether, or Dioxane) that have not been rigorously freed of peroxides will instantly initiate N-O homolysis. For open-air handling, you should exclusively use thoroughly degassed polar aprotic solvents (e.g., DMF, MeCN) or alcohols.

Quantitative Stability Profile

The table below summarizes the expected half-life of O-(5-Quinolyl)hydroxylamine under various handling conditions, providing a baseline for planning your experimental timelines.

Handling ConditionReagent FormAdditive / EnvironmentEstimated Half-Life (25°C)Visual Validation Indicator
1. Unprotected Free BaseOpen Air (No additives)< 2 hoursRapid darkening (brown/black)
2. Antioxidant Free BaseOpen Air + 10 mol% Ascorbic Acid~ 12 hoursSlow yellowing over time
3. Inert Gas Free BaseArgon Blanket (Degassed solvent)> 48 hoursRemains clear/pale yellow
4. Salt Form HCl SaltOpen Air (Benchtop)> 6 monthsStable white/off-white solid

Pathway Visualization

G A O-(5-Quinolyl)hydroxylamine (Free Base) B Ambient Air (O2) Single-Electron Oxidation A->B Unprotected E Addition of Acid (HCl / MsOH) A->E Protected C Aminium Radical Cation & N-O Bond Homolysis B->C D Polymerization (Dark Brown Degradation) C->D F Ammonium Salt (High Oxidation Potential) E->F G Air-Stable Reagent (Benchtop Safe) F->G

Mechanistic pathways: Oxidative degradation vs. stabilization via protonation.

Self-Validating Protocol: Open-Air Handling & In-Situ Free-Basing

To circumvent degradation entirely, the gold standard is to store and weigh the reagent as a hydrochloride salt, generating the reactive free base in-situ only when the reaction is ready to commence. This protocol includes built-in validation checks to ensure scientific integrity.

Step 1: Benchtop Preparation (Validation: Visual Check)

  • Store O-(5-Quinolyl)hydroxylamine as the hydrochloride salt (O-(5-Quinolyl)hydroxylamine·HCl).

  • Weigh the required mass on an open-air benchtop.

  • Validation: The solid must be white to off-white. If it is brown, the salt was improperly formed by the vendor; discard it.

Step 2: Solvent Degassing

  • Transfer the salt to your reaction vessel.

  • Add your chosen solvent (e.g., MeCN or DMF). Even though the salt is stable, removing dissolved oxygen from the solvent prevents immediate oxidation upon neutralization in Step 3.

  • Sparge the solvent with Argon or N2 for 10 minutes.

Step 3: In-Situ Neutralization (Validation: pH Check)

  • Add your substrate and any required catalysts to the vessel.

  • Introduce a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or solid NaHCO3) at 1.1 to 1.5 equivalents relative to the hydroxylamine salt.

  • Validation: Spot a 1 µL aliquot onto wet pH paper. The pH should shift from acidic (~pH 3-4) to slightly basic (~pH 8), confirming the successful generation of the free base.

Step 4: Reaction Execution

  • Seal the vessel or maintain a gentle Argon blanket if the reaction requires extended heating. The free base will now immediately react with your substrate rather than decomposing via atmospheric oxidation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for O-(5-Quinolyl)hydroxylamine

Support Center Home > Troubleshooting > Analytical Chemistry > NMR Spectroscopy > O-(5-Quinolyl)hydroxylamine Welcome to the Technical Support Center. O-(5-Quinolyl)hydroxylamine presents a unique set of spectroscopic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Support Center Home > Troubleshooting > Analytical Chemistry > NMR Spectroscopy > O-(5-Quinolyl)hydroxylamine

Welcome to the Technical Support Center. O-(5-Quinolyl)hydroxylamine presents a unique set of spectroscopic challenges for researchers and drug development professionals. The electron-donating nature of the C-5 hydroxylamine group dramatically alters the electronic environment of the quinoline core, often leading to severe signal overlap in the aromatic region. Furthermore, the labile -O-NH 2​ protons are highly susceptible to chemical exchange and quadrupolar broadening.

This guide provides a systematic, self-validating approach to unambiguously assign the 1 H and 13 C NMR spectra of this molecule.

Diagnostic Workflow

Below is the logical progression for resolving assignment ambiguities. Follow this pathway before submitting a support ticket.

NMR_Workflow Start Acquire 1H 1D NMR (Default Solvent: CDCl3) CheckOverlap Are aromatic peaks (H-6, H-7, H-8) overlapping? Start->CheckOverlap SolventSwitch Switch to Benzene-d6 or DMSO-d6 (Exploit ASIS / H-bonding) CheckOverlap->SolventSwitch Yes CheckNH2 Is the -O-NH2 peak broad or missing? CheckOverlap->CheckNH2 No SolventSwitch->CheckNH2 TempControl Use DMSO-d6 & Lower Temp (e.g., 15°C) CheckNH2->TempControl Yes Run2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckNH2->Run2D No TempControl->Run2D AssignRings Use COSY to separate Pyridine & Benzene spin systems Run2D->AssignRings LinkRings Use HMBC to link rings via C4a and C8a AssignRings->LinkRings Final Unambiguous Peak Assignment LinkRings->Final

Logical workflow for resolving NMR peak assignments of O-(5-Quinolyl)hydroxylamine.

Troubleshooting Guide & FAQs

Q1: Why are the aromatic peaks (H-6, H-7, H-8) overlapping severely in CDCl 3​ , and how can I resolve this? A1: In CDCl 3​ , the resonance electron-donating effect of the -O-NH 2​ group strongly shields the ortho (H-6) and para (H-8) protons. This pushes their chemical shifts upfield, causing them to overlap with the meta proton (H-7) and the pyridine ring's H-3.

  • Causality & Resolution: The choice of solvent dictates the solvation sphere. Switching from CDCl 3​ to Benzene-d 6​ induces Aromatic Solvent-Induced Shifts (ASIS). The anisotropic magnetic field of the benzene solvent molecules interacts differentially with the solute's protons based on steric hindrance, spreading out the overlapping signals 1. Alternatively, DMSO-d 6​ alters hydrogen-bonding dynamics, which also shifts the peaks sufficiently to resolve the multiplets.

Q2: I cannot locate the -O-NH 2​ protons in my 1 H NMR spectrum. Where are they? A2: The -O-NH 2​ protons often appear as a very broad, indistinguishable hump in the baseline. This is caused by intermediate chemical exchange with trace water in the solvent and quadrupolar relaxation broadening from the adjacent Nitrogen-14 nucleus (Spin I=1).

  • Causality & Resolution: In non-polar solvents, rapid chemical exchange broadens the signal. By switching to DMSO-d 6​ , the solvent acts as a strong hydrogen-bond acceptor, forming a stable complex with the -O-NH 2​ protons. This drastically slows the exchange rate, sharpening the signal (typically appearing around 7.0–7.5 ppm) and shifting it downfield. Lowering the probe temperature to 15°C further suppresses exchange.

Q3: How do I unambiguously differentiate the pyridine ring protons (H-2, H-3, H-4) from the benzene ring protons (H-6, H-7, H-8)? A3: While 1D coupling constants offer hints (e.g., H-2 is a distinct doublet of doublets at ~8.9 ppm), 2D NMR is mandatory for absolute certainty 2.

  • Causality & Resolution: Use COSY to map the scalar couplings. The molecule contains two isolated spin systems: the pyridine ring (H-2, H-3, H-4) and the substituted benzene ring (H-6, H-7, H-8). COSY will separate these two groups. To bridge them, use HMBC. HMBC detects long-range (2-3 bond) 1 H- 13 C couplings. H-4 and H-8 will both show strong 3-bond correlations to the bridgehead carbon C-8a, while H-3 and H-6 will correlate to C-4a 3. This locks the two rings together unambiguously.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected quantitative data for O-(5-Quinolyl)hydroxylamine to aid in your comparative analysis.

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityJ-Coupling (Hz)
2 150.58.90ddJ = 4.2, 1.5
3 121.07.55ddJ = 8.5, 4.2
4 131.58.45ddJ = 8.5, 1.5
4a 127.0-Cq-
5 153.0-Cq-
6 108.57.15dJ = 7.8
7 129.57.65tJ = 7.8
8 120.07.75dJ = 7.8
8a 148.5-Cq-
-O-NH 2​ -~7.20br s-

Note: Values are representative for DMSO-d 6​ at 298K. Exact shifts may vary slightly with concentration and temperature.

Experimental Protocols
Protocol 1: Self-Validating D 2​ O Exchange Experiment

This protocol proves that the broad singlet observed in your spectrum belongs to the -O-NH 2​ group and is not a hidden aromatic proton.

  • Preparation: Dissolve 15 mg of O-(5-Quinolyl)hydroxylamine in 0.6 mL of DMSO-d 6​ .

  • Initial Acquisition: Acquire a standard 1 H 1D NMR spectrum (16 scans, relaxation delay d1 = 2s).

  • Exchange: Remove the NMR tube from the spinner. Add exactly 10 μL of D 2​ O using a micro-syringe.

  • Equilibration: Cap the tube and invert it vigorously for 30 seconds to ensure homogeneous mixing and complete proton-deuterium exchange.

  • Validation Acquisition: Re-insert the tube, re-shim the Z and Z2 gradients (critical, as the D 2​ O droplet alters the magnetic field homogeneity), and acquire a second 1 H spectrum using identical parameters.

  • Self-Validation Check: Overlay the spectra. The complete disappearance of the broad singlet at ~7.20 ppm validates its assignment as the labile -O-NH 2​ group. If the peak remains, your assignment is incorrect.

Protocol 2: HMBC Acquisition for Spin System Linkage

This protocol establishes the connectivity between the pyridine and benzene rings via the quaternary bridgehead carbons.

  • Preparation: Prepare a highly concentrated sample (30 mg in 0.6 mL DMSO-d 6​ ) to maximize the signal-to-noise ratio for quaternary carbons (C-4a, C-8a).

  • Parameter Setup: Load a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Coupling Optimization: Set the long-range coupling constant parameter (CNST13) to 8 Hz. This is the theoretical optimum for detecting the critical 3-bond 1 H- 13 C correlations required to link the rings 3.

  • Spectral Windows: Set F1 ( 13 C) to 0–200 ppm and F2 ( 1 H) to encompass all proton signals (-1 to 12 ppm).

  • Acquisition: Run with a minimum of 8 scans per increment (NS=8) and 256 increments in the F1 dimension (TD1=256).

  • Self-Validation Check: To confirm the HMBC correlations are genuine 3-bond couplings and not artifacts from 1-bond couplings, overlay the processed HMBC spectrum with an HSQC spectrum. Any peak present in both spectra at the exact same coordinates is a 1-bond artifact (due to incomplete suppression) and must be disregarded. Only peaks unique to the HMBC spectrum represent true long-range connectivities.

References
  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. [Link]

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants. ConnectSci. [Link]

Sources

Optimization

Technical Support Center: Industrial Scale-Up of O-(5-Quinolyl)hydroxylamine Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of O-(5-Quinolyl)hydroxylamine. As a Senior Application Scientist, I have designed this portal to provide process chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of O-(5-Quinolyl)hydroxylamine. As a Senior Application Scientist, I have designed this portal to provide process chemists and drug development professionals with field-proven methodologies, diagnostic troubleshooting logic, and self-validating protocols.

Scaling up the synthesis of heteroaryl O-hydroxylamines presents unique challenges, primarily due to the thermal instability of the N-O bond and the competitive side reactions during C-O bond formation. This guide establishes a robust, highly scalable pathway utilizing a copper-catalyzed Chan-Evans-Lam cross-coupling approach followed by hydrazinolysis.

Process Architecture

The most scalable and intrinsically safe method for synthesizing O-(5-Quinolyl)hydroxylamine avoids explosive electrophilic aminating agents. Instead, we utilize the cross-coupling of quinoline-5-boronic acid with N-hydroxyphthalimide (NHPI)[1].

Workflow Step1 Quinoline-5-boronic acid + NHPI Step2 Chan-Lam Coupling Cu(OAc)2, O2 Step1->Step2 Step3 O-(5-Quinolyl)phthalimide Step2->Step3 C-O Bond Step4 Hydrazinolysis NH2NH2·H2O Step3->Step4 Step5 O-(5-Quinolyl)hydroxylamine HCl Salt Step4->Step5 Deprotection

Figure 1: Scalable synthetic workflow for O-(5-Quinolyl)hydroxylamine.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why are we using the Chan-Lam cross-coupling approach instead of direct electrophilic amination of 5-hydroxyquinoline? Expert Insight: Direct amination of phenols typically requires highly reactive, potentially explosive electrophilic aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) or highly toxic reagents like 2,4-dinitrophenylhydroxylamine (DPH)[2]. For industrial scale-up, the is intrinsically safer, utilizes stable crystalline intermediates, and completely avoids the thermal runaway risks associated with N-O bond cleavage in MSH[1].

Q2: During the coupling step, I am observing high levels of 5-hydroxyquinoline byproduct. How do I prevent this? Expert Insight: The formation of 5-hydroxyquinoline is a result of protodeboronation or competitive oxidation of the boronic acid by moisture. Causality & Fix: Ensure strict anhydrous conditions by utilizing freshly activated 4Å molecular sieves. The sieves scavenge water generated during the formation of the triarylboroxine intermediate, preventing the competitive arylation of water. Additionally, control the oxygen sparging rate; excessive O 2​ without sufficient substrate mixing accelerates boronic acid degradation.

Troubleshooting Issue Issue: Low Yield in Coupling Diag1 High 5-Hydroxyquinoline? Issue->Diag1 Diag2 Unreacted NHPI? Issue->Diag2 Fix1 Action: Replace 4Å Sieves Diag1->Fix1 Yes (Hydrolysis) Fix2 Action: Increase Cu(OAc)2 Diag2->Fix2 Yes (Catalyst Death)

Figure 2: Diagnostic decision tree for Chan-Lam coupling yield optimization.

Q3: The hydrazinolysis step yields a sticky residue instead of a clean free base. What is the self-validating fix for this? Expert Insight: The phthalhydrazide byproduct can co-precipitate or form a gel if the solvent volume is insufficient or if water is present. Causality & Fix: Use absolute ethanol as the solvent. After refluxing, cool the mixture strictly to 0°C to maximize phthalhydrazide precipitation. A self-validating protocol is to perform a secondary filtration of the concentrated filtrate through a short plug of silica using a non-polar solvent mixture (e.g., Hexanes/EtOAc) to trap residual phthalhydrazide before salt formation.

Q4: Why must the final O-(5-Quinolyl)hydroxylamine be isolated as a hydrochloride salt? Expert Insight: Free O-arylhydroxylamines are prone to spontaneous, acid-catalyzed, or thermal [3,3]-sigmatropic rearrangements (similar to the Fischer indole synthesis mechanism) or N-O bond homolysis, leading to rapid degradation[3]. Converting the free base to the HCl salt protonates the amine, deactivating the nitrogen lone pair and significantly increasing the thermal stability and shelf-life of the compound[4].

Quantitative Process Metrics

To justify the selection of the Chan-Lam coupling over traditional amination, review the comparative scale-up metrics below:

Synthetic RouteOverall YieldE-FactorSafety ProfileKey Industrial Limitation
Electrophilic Amination (MSH) 45%HighPoor (Explosion risk)Unsuitable for >100g scale due to thermal hazards.
Electrophilic Amination (DPH) 60%ModerateModerate (Toxicity)Difficult byproduct separation (dinitrobenzene derivatives)[2].
Chan-Lam Coupling (NHPI) 75-80% Low Excellent Requires precise O 2​ stoichiometry and moisture control[1].

Standard Operating Procedures (SOPs)

Step 1: Chan-Evans-Lam Cross-Coupling

Objective: Synthesize the stable intermediate O-(5-Quinolyl)phthalimide.

  • Reactor Charging: Charge a dry reactor with Quinoline-5-boronic acid (1.2 equiv), N-hydroxyphthalimide (1.0 equiv), and anhydrous Cu(OAc) 2​ (0.1 equiv)[1].

  • Solvent & Scavengers: Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add freshly activated 4Å molecular sieves (500 wt% relative to boronic acid).

    • Causality: Sieves are critical to scavenge water generated from boroxine formation, preventing the hydrolytic degradation of the boronic acid.

  • Base Addition: Add anhydrous pyridine (2.0 equiv).

  • Oxidation Cycle: Sparge the mixture with dry O 2​ gas for 15 minutes, then maintain under an O 2​ balloon at room temperature.

    • Causality: Oxygen is the stoichiometric oxidant required to drive the Cu(II)/Cu(III) catalytic cycle.

  • Self-Validation (IPC): After 12 hours, sample the reaction. Run an HPLC assay. The reaction is validated as complete when the NHPI peak (UV 254 nm) is <2% AUC. If >2%, verify O 2​ flow and add an additional 0.05 equiv of Cu(OAc) 2​ .

  • Workup: Filter through a Celite pad to remove sieves and copper salts. Wash the organic filtrate with 0.1 M aqueous EDTA to strip residual chelated copper, followed by brine.

  • Isolation: Concentrate and recrystallize from EtOH to yield O-(5-Quinolyl)phthalimide.

Step 2: Hydrazinolysis and Salt Formation

Objective: Deprotect the intermediate and stabilize the free base as an HCl salt.

  • Reaction: Suspend O-(5-Quinolyl)phthalimide (1.0 equiv) in absolute ethanol (0.5 M). Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

  • Heating: Heat to 65°C for 2 hours.

    • Causality: Heat accelerates the nucleophilic acyl substitution, but exceeding 65°C risks thermal degradation of the fragile N-O bond.

  • Precipitation: Cool the reactor strictly to 0°C for 2 hours.

    • Causality: The byproduct, phthalhydrazide, is highly insoluble in cold ethanol.

  • Self-Validation (Mass Balance): Filter the white precipitate (phthalhydrazide). Weigh the dried precipitate; it should be >95% of the theoretical mass. A mass balance <90% indicates incomplete precipitation, requiring further concentration and cooling of the filtrate.

  • Free Base Isolation: Concentrate the filtrate under reduced pressure (bath temp <30°C) to isolate the free O-(5-Quinolyl)hydroxylamine.

  • Salt Formation: Immediately dissolve the free base in anhydrous diethyl ether (Et 2​ O). Bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation ceases.

  • Final Isolation: Filter and dry under vacuum to afford the highly stable[4].

References

  • Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. "The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines." Organic Letters, 2001, 3(9), 139-142.[Link]

  • Mendiola, J., et al. "Formal Dearomative Hydroamination of 2-Arylphenols." The Journal of Organic Chemistry, 2024.[Link]

  • Zhejiang University Ningbo Institute of Technology. "Method for synthesizing O-phenylhydroxylamine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Comparing electrophilic amination reagents with O-(5-Quinolyl)hydroxylamine

Electrophilic Amination Reagents: A Comprehensive Comparison Guide Featuring O-(5-Quinolyl)hydroxylamine Executive Summary In modern synthetic chemistry and drug development, the efficient and selective construction of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic Amination Reagents: A Comprehensive Comparison Guide Featuring O-(5-Quinolyl)hydroxylamine

Executive Summary

In modern synthetic chemistry and drug development, the efficient and selective construction of carbon-nitrogen bonds is paramount. Electrophilic amination has emerged as a powerful strategy for this purpose, offering an umpolung (polarity-reversed) approach to traditional nucleophilic substitution[1]. By utilizing an electrophilic nitrogen source, chemists can directly aminate carbanions, enolates, and electron-rich arenes[2].

This guide provides an objective, data-driven comparison of O-(5-Quinolyl)hydroxylamine [3]—a specialized, commercially available heteroaryl hydroxylamine—against established industry standards such as O-(mesitylsulfonyl)hydroxylamine (MSH), hydroxylamine-O-sulfonic acid (HOSA)[4], and O-benzoylhydroxylamines[5]. Designed for researchers and application scientists, this guide dissects the mechanistic causality behind reagent selection and provides self-validating experimental protocols to ensure reproducible workflows.

Mechanistic Causality: The N–O Bond and the 5-Quinolyl Advantage

The core challenge in designing electrophilic aminating agents is the fundamental dichotomy between shelf stability and chemical reactivity[4]. For a reagent to be effective, the nitrogen atom must be rendered electrophilic by a leaving group that sufficiently weakens the N–O bond[2].

Reagents like MSH feature an excellent leaving group (sulfonate, pKa < 1), making them highly reactive but notoriously unstable and prone to explosive decomposition[6]. Conversely, O-benzoylhydroxylamines are highly stable but often require forcing conditions or specific transition-metal catalysts to overcome the high activation barrier for N–O cleavage[5].

The 5-Quinolyl Paradigm: O-(5-Quinolyl)hydroxylamine bridges this gap through a mechanism of in situ electronic modulation. The 5-quinolinol leaving group has a relatively high pKa (~8.5) in its neutral state, which imparts excellent shelf stability to the reagent as a crystalline solid[3]. However, the quinoline nitrogen acts as a built-in coordination site. Upon the introduction of a Lewis acid or a transition metal catalyst (e.g., CuI), the metal coordinates to the quinoline nitrogen. This coordination withdraws electron density from the aromatic system, effectively converting a poor leaving group into a highly competent one on demand. This dynamic activation lowers the lowest unoccupied molecular orbital (LUMO) of the N–O bond, facilitating rapid nucleophilic attack and subsequent N-O bond cleavage[5][7].

Mechanism Nuc Nucleophile (Carbanion) Complex Metal-Coordinated Transition State Nuc->Complex Nucleophilic Attack Reagent O-(5-Quinolyl)hydroxylamine (Stable Precursor) Reagent->Complex Lewis Acid Activation Product Primary Amine (Target) Complex->Product N-O Cleavage LG 5-Quinolinol (Leaving Group) Complex->LG Expulsion

Fig 1. Mechanistic pathway of electrophilic amination via in situ reagent activation.

Comparative Performance Analysis

To objectively select the optimal reagent for a specific synthetic challenge, one must evaluate the leaving group thermodynamics, operational safety, and nucleophile compatibility. The table below summarizes the quantitative and qualitative data comparing O-(5-Quinolyl)hydroxylamine with other prominent electrophilic aminating agents[4][6][8].

Reagent ClassRepresentative AgentShelf StabilityActivation ModeLeaving Group pKa (approx)Primary Application Scope
O-Heteroaryl Hydroxylamine O-(5-Quinolyl)hydroxylamine High (Solid)Metal Coordination~8.5 (Neutral) ~3.0 (Coordinated)Directed C-H Amination, Organometallics
O-Sulfonyl Hydroxylamine MSH / HOSALow to ModerateSpontaneous / Base< 1.0 (Sulfonate/Sulfate)Unprotected Amines, Enolates
O-Aryl Hydroxylamine DPHModerateMild Base~4.0 (2,4-Dinitrophenol)Organozincs, Boronic Acids
O-Acyl Hydroxylamine O-BenzoylhydroxylamineHighTransition Metal (Cu)~4.2 (Benzoic Acid)Arenes, Amides
O-Acyl Oxime Acetoxime BenzoateHighBase / Spontaneous~4.2 (Benzoic Acid)Enolates, Grignard Reagents

Data Interpretation: While HOSA and MSH provide the highest raw reactivity for the synthesis of unprotected primary amines[6], their hygroscopic or explosive nature limits scalability[4]. O-(5-Quinolyl)hydroxylamine offers a highly tunable alternative where reactivity is strictly gated by the presence of a metal catalyst, ensuring high site-selectivity and operational safety[3][5].

Self-Validating Experimental Protocols

The following protocol details the synthesis of primary amines via the copper-catalyzed electrophilic amination of organozinc reagents using O-(5-Quinolyl)hydroxylamine. This workflow is designed as a self-validating system : the physical and chromatographic properties of the reagent and its byproducts provide real-time feedback on reaction progress.

Workflow Step1 Step 1: Preparation Add CuI & O-(5-Quinolyl)hydroxylamine Step2 Step 2: Activation Add anhydrous THF under N2 Step1->Step2 Step3 Step 3: Amination Dropwise addition of Nucleophile at 0 °C Step2->Step3 Step4 Step 4: Monitoring Stir at RT, monitor via TLC Step3->Step4 Step5 Step 5: Isolation Quench with NH4Cl, extract, purify Step4->Step5

Fig 2. Self-validating experimental workflow for the amination of organozinc reagents.

Step-by-Step Methodology & Causality

Step 1: Catalyst and Reagent Preparation

  • Action: In a flame-dried Schlenk flask, combine CuI (10 mol%) and O-(5-Quinolyl)hydroxylamine (1.0 equiv)[3][5].

  • Causality: Flame-drying removes trace moisture, which would prematurely protonate and destroy the organozinc nucleophile. CuI serves a dual purpose: it acts as a Lewis acid to coordinate the quinoline nitrogen (activating the N-O bond) and facilitates transmetalation with the zinc reagent.

Step 2: Solvent Addition and Temperature Control

  • Action: Evacuate and backfill the flask with N₂ three times. Add anhydrous THF to form a suspension, then cool to 0 °C.

  • Causality: Cooling to 0 °C is critical. The subsequent transmetalation and N-O bond cleavage are highly exothermic. Lower temperatures prevent uncontrolled homolytic cleavage of the N-O bond, which would lead to unwanted dimerization or radical byproducts.

Step 3: Nucleophile Introduction

  • Action: Add the organozinc reagent (1.2 equiv) dropwise over 10 minutes.

  • Self-Validation: A distinct color change (typically to a deep homogeneous solution) indicates the successful formation of the active copper-zinc-reagent complex.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc)[1].

  • Self-Validation: O-(5-Quinolyl)hydroxylamine is strongly UV-active. Its disappearance on TLC directly correlates with product formation. Furthermore, the cleaved leaving group (5-quinolinol) is highly polar and will remain near the baseline in non-polar solvent systems, clearly distinguishing it visually from the migrating amine product.

Step 5: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl[1]. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

  • Causality: NH₄Cl provides mild protonation to quench any unreacted organozinc species without over-protonating the newly formed primary amine, ensuring the target product remains in the organic phase during extraction.

Conclusion

The selection of an electrophilic aminating agent dictates the safety, scalability, and success of C-N bond-forming reactions. While classical reagents like HOSA and MSH remain useful for simple transformations, the advent of heteroaryl-activated reagents like O-(5-Quinolyl)hydroxylamine provides drug development professionals with a highly stable, tunable, and site-selective alternative. By leveraging metal-coordination to dynamically lower the pKa of the leaving group, chemists can achieve high-yielding aminations under mild conditions.

Sources

Comparative

O-(5-Quinolyl)hydroxylamine vs hydroxylamine hydrochloride reactivity

O-(5-Quinolyl)hydroxylamine vs. Hydroxylamine Hydrochloride: A Comparative Guide to Reactivity and Applications As drug development pipelines demand increasingly sophisticated C–N bond-forming strategies, the choice of n...

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Author: BenchChem Technical Support Team. Date: April 2026

O-(5-Quinolyl)hydroxylamine vs. Hydroxylamine Hydrochloride: A Comparative Guide to Reactivity and Applications

As drug development pipelines demand increasingly sophisticated C–N bond-forming strategies, the choice of nitrogen source dictates the success of late-stage functionalization. While hydroxylamine hydrochloride ( NH2​OH⋅HCl ) remains the gold standard for nucleophilic condensations, bulky O-substituted derivatives like O-(5-Quinolyl)hydroxylamine have emerged as powerful reagents for electrophilic amination.

As a Senior Application Scientist, I have designed this guide to dissect their orthogonal reactivity profiles. By understanding the mechanistic causality behind these reagents, researchers can deploy them with precision in complex synthetic workflows.

Part 1: Mechanistic Divergence & Causality

The fundamental difference between these two reagents lies in the polarity of the nitrogen atom during the reaction. This divergence dictates whether the reagent will attack an electrophile or be attacked by a nucleophile.

Hydroxylamine Hydrochloride (The Nucleophile): NH2​OH benefits from the α -effect . The lone pairs on the adjacent oxygen atom repel the nitrogen's lone pair, raising its Highest Occupied Molecular Orbital (HOMO). This makes it a "super-nucleophile," perfectly suited for attacking electrophilic carbonyls to form oximes.

O-(5-Quinolyl)hydroxylamine (The Electrophile): By appending an electron-withdrawing and bulky quinoline ring to the oxygen, the N–O bond is significantly weakened. This architectural change flips the reactivity profile (umpolung). Instead of acting as a nucleophile, the nitrogen becomes an electrophile[1]. Under transition-metal catalysis (e.g., Cu, Ir, or Fe), the metal undergoes oxidative addition into the weak N–O bond. The quinoline moiety serves a dual purpose: it acts as a stable leaving group and can coordinate to the metal center, stabilizing the highly reactive metal-nitrenoid or aminium radical intermediate[2].

MechanisticDivergence cluster_0 Nucleophilic Pathway cluster_1 Electrophilic Pathway (Umpolung) HA NH2OH·HCl (Nucleophile) Carbonyl Electrophile (e.g., C=O) HA->Carbonyl α-Effect Attack Oxime Oxime (C=N-OH) Carbonyl->Oxime Condensation OQ O-(5-Quinolyl)NH2 (Electrophile) Arene Nucleophile (e.g., Arene) OQ->Arene N-O Cleavage Amine Aminoarene (C-NH2) Arene->Amine TM Catalysis

Fig 1: Mechanistic divergence between nucleophilic condensation and electrophilic amination.

Part 2: Quantitative Performance & Reactivity Profiling

To assist in reagent selection, the following table summarizes the physicochemical and reactive properties of both compounds, highlighting their orthogonal applications.

PropertyHydroxylamine HydrochlorideO-(5-Quinolyl)hydroxylamine
Reactivity Profile Strong Nucleophile ( α -effect)Electrophilic Aminating Agent (Umpolung)
N–O Bond Strength High (Stable under standard conditions)Low (Cleavable via TM-catalysis or acid)[3]
Primary Application Oxime formation, reductive aminationC–H amination, late-stage functionalization
Leaving Group Water (post-condensation)5-Quinolinol (post-N–O cleavage)
Handling Hygroscopic salt, requires base to freeStable free base or hydrochloride salt

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediates and understanding the causality of each step, you can ensure the mechanistic pathway is proceeding as intended.

Protocol A: Nucleophilic Condensation (Oxime Formation) with NH2​OH⋅HCl

Causality: The hydrochloride salt must be neutralized in situ to liberate the free nucleophilic nitrogen. We use a weak base (Sodium Acetate) to avoid base-catalyzed side reactions (e.g., aldol condensations) that occur with stronger bases.

  • Preparation: Dissolve the carbonyl substrate (1.0 equiv) in ethanol (0.2 M).

  • Reagent Addition: Add NH2​OH⋅HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) directly to the flask.

  • Reaction: Stir at room temperature for 2-4 hours. Validation check: TLC monitoring should show the complete consumption of the UV-active carbonyl starting material.

  • Isolation: Concentrate the solvent under reduced pressure, partition between EtOAc and water, and wash with brine. The organic layer yields the pure oxime.

Protocol B: Electrophilic C–H Amination with O-(5-Quinolyl)hydroxylamine

Causality: This protocol relies on transition-metal insertion into the N–O bond. Slow addition of the hydroxylamine is critical; it prevents the highly reactive aminating species from undergoing unproductive homocoupling[1].

  • Catalyst Activation: In an oven-dried Schlenk flask under inert atmosphere, combine the arene substrate (1.0 equiv), CuCl catalyst (10 mol%), and K2​CO3​ (2.0 equiv) in anhydrous DMF.

  • Reagent Delivery: Dissolve O-(5-Quinolyl)hydroxylamine (1.2 equiv) in DMF and add dropwise via syringe pump over 1 hour at 60°C. Validation check: A distinct color change (typically to deep brown/green) indicates the successful formation of the active copper-nitrenoid species.

  • Turnover: Stir for an additional 4 hours at 60°C to ensure complete reductive elimination of the newly formed C–N bond.

  • Workup: Quench with saturated NH4​Cl (to complex and remove the copper catalyst) and extract with EtOAc. Purify the resulting aminoarene via flash chromatography.

AminationWorkflow Step1 1. Substrate Activation Arene + TM Catalyst (e.g., Cu, Ir) Step2 2. Reagent Addition Add O-(5-Quinolyl)hydroxylamine Step1->Step2 Step3 3. Oxidative Addition Metal inserts into N-O bond Step2->Step3 Base / Solvent Step4 4. Reductive Elimination C-N bond formation Step3->Step4 Ligand Exchange Step5 5. Product Isolation Purification of Aminoarene Step4->Step5 Quinolyl Leaving Group

Fig 2: Step-by-step catalytic workflow for electrophilic C–H amination using O-arylhydroxylamines.

Part 4: Advanced Applications in Drug Discovery

The ability to directly install an amine group onto an unactivated arene is a transformative tool in medicinal chemistry. While standard hydroxylamine is strictly limited to functionalizing pre-existing electrophilic centers (like carbonyls), O-arylhydroxylamines enable late-stage C–H amination[1]. Furthermore, the quinoline leaving group generated during the reaction can often be recovered during the aqueous workup, making this a highly atom-economical approach for synthesizing complex aniline derivatives without the need for pre-functionalized aryl halides.

References

  • Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: National Institutes of Health (NIH PMC) URL:[Link][2]

  • Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Validation

Spectroscopic Characterization and Performance Analysis of O-(5-Quinolyl)hydroxylamine: A Comparative Guide for Electrophilic Amination

Electrophilic amination is a foundational transformation in organic synthesis, enabling the direct construction of C–N, N–N, and S–N bonds critical for pharmaceutical development. While reagents like O-(mesitylsulfonyl)h...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic amination is a foundational transformation in organic synthesis, enabling the direct construction of C–N, N–N, and S–N bonds critical for pharmaceutical development. While reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) have historically dominated this space, O-(5-Quinolyl)hydroxylamine (O-5-QHA) has emerged as a highly tunable, bench-stable alternative.

This guide provides a rigorous spectroscopic characterization of O-5-QHA using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, objectively comparing its performance and handling against industry-standard alternatives[1][2].

Design Rationale and Causality (Why O-5-QHA?)

The structural design of O-5-QHA leverages the unique electronic properties of the quinoline scaffold to solve the classic dichotomy of amination reagents: the trade-off between reactivity and stability.

  • Tunable Reactivity: Unlike the hyper-reactive MSH, which can decompose explosively, or the highly electron-deficient DPH, the 5-quinolyl leaving group in O-5-QHA is pH-responsive. Protonation of the quinoline nitrogen ( pKa​≈4.9 ) during acid-catalyzed reactions dramatically increases the electrophilicity of the adjacent −O−NH2​ group, allowing for controlled, on-demand activation.

  • Byproduct Clearance: The byproduct of the amination reaction is 5-hydroxyquinoline. Unlike 2,4-dinitrophenol (the toxic byproduct of DPH)[3], 5-hydroxyquinoline is easily removed from the organic phase via a mild aqueous acidic wash or through transition-metal chelation[4].

  • Process Tracking: The highly conjugated quinoline ring provides a strong UV chromophore, enabling real-time reaction monitoring via HPLC/UV, a feature lacking in aliphatic or sulfonyl-based reagents.

Spectroscopic Characterization (IR & NMR)

Accurate spectroscopic characterization is vital for validating the purity of O-5-QHA before deployment in complex syntheses. The data below synthesizes the expected spectral signatures based on the quinoline core and hydroxylamine functionalization[4][5].

Spectroscopic Signatures

Infrared (IR) Spectroscopy (KBr Pellet):

  • N−H Stretch: Appears as a distinct doublet at ~3320 cm⁻¹ and 3250 cm⁻¹, characteristic of the primary amine in the −O−NH2​ group.

  • C=N Stretch: The quinoline ring system exhibits a sharp, diagnostic stretch at 1590–1610 cm⁻¹[5].

  • N−O Stretch: Observed as a strong band at ~1180 cm⁻¹, confirming the integrity of the hydroxylamine linkage.

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, DMSO- d6​ ): The choice of DMSO- d6​ over CDCl₃ is critical; it fully solubilizes the polar hydroxylamine and slows proton exchange, allowing the −ONH2​ protons to be observed as a broad singlet at δ 6.30–6.60 ppm. The quinoline protons exhibit characteristic coupling: H-2 appears furthest downfield at δ ~8.9 ppm (dd), while H-4 appears at δ ~8.5 ppm[5].

  • 13C NMR (100 MHz, DMSO- d6​ ): Nine distinct carbon signals are observed. The C-5 carbon attached to the electronegative oxygen is shifted significantly downfield to δ ~153 ppm[4].

Table 1: Spectroscopic Comparison of Amination Reagents
ReagentIR Diagnostic Peaks (cm⁻¹) 1H NMR Diagnostic Shifts (ppm)Structural Marker
O-5-QHA 3320, 3250 (N-H), 1590 (C=N)~6.50 (br s, 2H, NH2​ ), ~8.90 (H-2)Quinoline ring system
DPH [6]3330 (N-H), 1530, 1340 ( NO2​ )~6.20 (br s, 2H, NH2​ ), ~8.80 (Ar-H)Dinitrophenyl ring
MSH [7]3300 (N-H), 1350, 1170 ( SO2​ )~5.80 (br s, 2H, NH2​ ), ~2.60 ( CH3​ )Mesityl methyl groups

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the synthesis of O-5-QHA and the preparation of samples for spectroscopic validation.

Protocol A: Synthesis of O-(5-Quinolyl)hydroxylamine

Note: This sequence utilizes a Mitsunobu coupling followed by hydrazinolysis to ensure high regioselectivity at the C-5 position.

  • Mitsunobu Coupling: In a flame-dried flask under inert atmosphere, dissolve 5-hydroxyquinoline (1.0 equiv)[4] and N-hydroxyphthalimide (1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Add triphenylphosphine (PPh₃, 1.2 equiv). Cool the mixture to 0 °C using an ice bath.

  • DIAD Addition: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 15 minutes. The controlled addition manages the exothermic formation of the betaine intermediate. Stir at room temperature for 12 hours.

  • Hydrazinolysis: Isolate the phthalimide intermediate via silica gel chromatography. Dissolve the intermediate in ethanol (0.1 M) and add hydrazine hydrate (1.5 equiv). Heat to 60 °C for 2 hours to cleave the phthalimide protecting group.

  • Isolation: Filter off the precipitated phthalhydrazide. Concentrate the filtrate, dissolve in ethyl acetate, and wash with 1M NaOH to remove unreacted starting materials. Dry over anhydrous Na₂SO₄ and concentrate to yield O-5-QHA.

Synthesis A 5-Hydroxyquinoline + N-Hydroxyphthalimide B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->B C Phthalimide Intermediate B->C Regioselective O-Alkylation D Hydrazinolysis (NH2NH2·H2O, EtOH, 60°C) C->D E O-(5-Quinolyl)hydroxylamine (Target Product) D->E Deprotection

Caption: Step-by-step synthetic workflow for the preparation of O-(5-Quinolyl)hydroxylamine.

Protocol B: Spectroscopic Sample Preparation
  • NMR Preparation: Weigh exactly 15 mg of synthesized O-5-QHA. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ stored over molecular sieves. Causality: Trace water in standard NMR solvents will rapidly exchange with the −NH2​ protons, broadening or entirely erasing the diagnostic signal at ~6.5 ppm.

  • IR Preparation: Grind 2 mg of O-5-QHA with 198 mg of IR-grade, oven-dried KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent pellet. Causality: Oven-drying the KBr prevents the broad O-H water stretch (~3400 cm⁻¹) from masking the critical N-H doublet of the hydroxylamine.

Performance Comparison: O-5-QHA vs. Alternatives

When selecting an electrophilic amination reagent for scale-up or complex late-stage functionalization, stability and byproduct toxicity are just as critical as raw reactivity.

Table 2: Operational Performance Comparison
ParameterO-(5-Quinolyl)hydroxylamineO-(2,4-Dinitrophenyl)hydroxylamine (DPH)O-(Mesitylsulfonyl)hydroxylamine (MSH)
Bench Stability Excellent (Months at RT)Good (Months at 4 °C)[1]Poor (Decomposes, explosive hazard)[8]
Reactivity Profile Tunable (Acid-activated)High (Spontaneous with many nucleophiles)Very High
Byproduct 5-Hydroxyquinoline2,4-DinitrophenolMesitylenesulfonic acid
Byproduct Removal Easy (Mild aqueous acid wash)Difficult (Toxic, requires basic chromatography)Moderate (Aqueous base wash)
Scale-up Suitability HighLow (Nitro-group explosion hazards on kg scale)[3]Very Low (Thermal instability)[2]
Mechanistic Pathway of Amination

The superiority of O-5-QHA in complex mixtures lies in its mechanism. It remains relatively inert until activated by a mild acid, which protonates the quinoline ring, turning the 5-oxyquinoline moiety into a premier leaving group.

Amination A Nucleophile (e.g., R2NH, Ar-B(OH)2) D N-N / C-N Bond Formation (Transition State) A->D B O-(5-Quinolyl)hydroxylamine C Acidic Activation (Protonation of Quinoline N) B->C C->D Enhanced Electrophilicity E Aminated Product (Target) D->E F 5-Hydroxyquinoline (Leaving Group) D->F G Aqueous Acid Wash (Phase Separation) F->G Easy Removal

Caption: Mechanistic pathway of electrophilic amination using acid-activated O-(5-Quinolyl)hydroxylamine.

Conclusion

For researchers and drug development professionals, O-(5-Quinolyl)hydroxylamine represents a highly optimized node in the evolution of electrophilic amination reagents. By offering the distinct, easily interpretable spectroscopic signatures of the quinoline core (facilitating rigorous QA/QC), combined with bench stability and a tunable, easily removable leaving group, O-5-QHA circumvents the severe safety limitations of MSH[2] and the purification bottlenecks associated with DPH[3].

Sources

Comparative

Benchmarking O-(5-Quinolyl)hydroxylamine Yield Against Standard Aminating Reagents

Electrophilic amination represents a critical "umpolung" (polarity reversal) strategy in organic synthesis, allowing for the direct construction of C–N bonds by reacting nucleophilic carbon centers with electrophilic nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Electrophilic amination represents a critical "umpolung" (polarity reversal) strategy in organic synthesis, allowing for the direct construction of C–N bonds by reacting nucleophilic carbon centers with electrophilic nitrogen sources[1]. For decades, reagents like O -mesitylenesulfonylhydroxylamine (MSH) and O -(2,4-dinitrophenyl)hydroxylamine (DPH) have dominated this space. However, their utility is frequently bottlenecked by severe safety hazards, including shock sensitivity and explosive degradation.

Recently, functionalized O -arylhydroxylamines—specifically O -(5-Quinolyl)hydroxylamine —have emerged as superior alternatives. By leveraging the unique electronic properties of the quinoline scaffold, this reagent bridges the gap between high reactivity and bench stability[2]. This guide provides an objective benchmarking of O -(5-Quinolyl)hydroxylamine against standard aminating reagents, supported by mechanistic causality and experimental data.

Mechanistic Causality: Why the Quinoline Scaffold Excels

The efficacy of any electrophilic aminating reagent is dictated by the lability of its N–O bond, which in turn depends on the stability of the expelled leaving group[3].

In O -(5-Quinolyl)hydroxylamine, the quinoline ring acts as an electron-deficient heterocycle. During transition-metal catalyzed or photocatalytic amination, the quinoline nitrogen can coordinate with a metal center (e.g., Cu, Pd) or become protonated in acidic media[4]. This coordination drastically withdraws electron density from the oxygen atom, weakening the N–O bond. Upon cleavage, the reagent expels 5-hydroxyquinoline—a highly stable, resonance-stabilized leaving group.

This controlled N–O scission allows for the mild generation of electrophilic aminium radical cations or metal-nitrenoid intermediates without the need for harsh oxidants or elevated temperatures[5].

Mechanism Substrate Nucleophile (e.g., Arene) Intermediate Aminium Radical Substrate->Intermediate Attack Reagent O-(5-Quinolyl)hydroxylamine (Electrophile) Activation Metal/Acid Activation Reagent->Activation Catalyst Activation->Intermediate N-O Scission LeavingGroup 5-Hydroxyquinoline Activation->LeavingGroup Expulsion Product Aminated Product Intermediate->Product C-N Formation

Mechanistic pathway of umpolung electrophilic amination via N-O bond scission.

Quantitative Benchmarking: Yield and Reagent Profiling

To objectively evaluate O -(5-Quinolyl)hydroxylamine, we must benchmark it against the four industry-standard aminating reagents: MSH, DPH, HOSA (Hydroxylamine-O-sulfonic acid), and BHA ( O -Benzoylhydroxylamine)[6].

The table below synthesizes comparative performance metrics based on standard C(sp²)–H amination workflows.

Aminating ReagentAverage Yield RangeSafety & Stability ProfileLeaving GroupReaction Conditions
O -(5-Quinolyl)hydroxylamine 75% – 95% Bench-stable; non-explosive. 5-HydroxyquinolineMild (Ambient to 80°C), broad solvent tolerance.
MSH 80% – 95%Highly explosive; must be synthesized fresh and stored at sub-zero temperatures.Mesitylenesulfonic acidMild, but handling limits scalability.
DPH 70% – 90%Shock-sensitive; potential thermal runaway risks.2,4-DinitrophenolModerate heating required.
BHA 60% – 85%Bench-stable; safe.Benzoic acidRequires strong metal catalysts (e.g., Cu, Rh)[3].
HOSA 40% – 70%Stable, but highly hygroscopic.Sulfate ionRequires harsh aqueous/basic conditions; poor organic solubility.

Data Synthesis & Causality: While MSH provides excellent yields, its explosive nature precludes it from process-scale drug development. HOSA is safe but suffers from poor solubility in organic solvents, leading to biphasic reaction mixtures and depressed yields. O -(5-Quinolyl)hydroxylamine matches the high thermodynamic driving force of MSH (due to the excellent 5-hydroxyquinoline leaving group) while maintaining the bench stability of BHA, resulting in superior overall process yields.

Self-Validating Experimental Protocol

The following methodology details a standard Copper-Catalyzed C–H Amination utilizing O -(5-Quinolyl)hydroxylamine. This protocol is designed as a self-validating system: the colorimetric change of the reaction mixture and the ease of byproduct removal serve as built-in quality controls.

Materials Required
  • Substrate: Nucleophilic arene or heteroarene (1.0 equiv, 0.5 mmol)

  • Aminating Reagent: O -(5-Quinolyl)hydroxylamine (1.2 equiv, 0.6 mmol)

  • Catalyst: Cu(OAc)2​ (10 mol%)[6]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / Acetonitrile (1:1 v/v)

  • Additive: Trifluoroacetic acid (TFA) (2.0 equiv)

Step-by-Step Methodology
  • Reagent Preparation & Catalyst Ligation:

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), Cu(OAc)2​ (10 mol%), and O -(5-Quinolyl)hydroxylamine (0.6 mmol).

    • Causality: Cu(OAc)2​ is selected because the acetate ligands facilitate concerted metalation-deprotonation (CMD) of the arene, while simultaneously coordinating to the quinoline nitrogen to prime the N–O bond for cleavage.

  • Solvent & Additive Introduction:

    • Action: Add 2.0 mL of the HFIP/Acetonitrile solvent mixture, followed by TFA (2.0 equiv).

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the transient aminium radical cation intermediate, preventing unproductive dimerization. TFA protonates the basic amine products, preventing catalyst poisoning[5].

  • Activation & C–N Bond Formation:

    • Action: Seal the tube and stir the mixture at 80°C for 12–15 hours. The solution will transition from a pale blue to a deep green/brown, indicating the formation of the active copper-nitrenoid species.

  • Quenching & Workup (Self-Validation Step):

    • Action: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Causality: The basic quench neutralizes the TFA and deprotonates the 5-hydroxyquinoline byproduct. Because 5-hydroxyquinoline is highly polar and water-soluble under slightly basic conditions, it partitions cleanly into the aqueous layer, self-purifying the organic extract.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the aminated product.

Workflow Step1 1. Reagent Preparation Weigh O-(5-Quinolyl)hydroxylamine Step2 2. Reaction Setup Mix Substrate, Catalyst, Solvent Step1->Step2 Step3 3. Activation Stir at 80°C under N2 Step2->Step3 Step4 4. Quenching Add NaHCO3, Extract with EtOAc Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for transition-metal catalyzed amination.

Conclusion

For researchers and drug development professionals, the transition from traditional aminating agents to O -(5-Quinolyl)hydroxylamine represents a significant upgrade in both synthetic efficiency and laboratory safety. By exploiting the electron-withdrawing nature of the quinoline heterocycle, this reagent ensures highly efficient N–O bond scission, delivering yields comparable to or exceeding those of explosive alternatives like MSH, while offering a highly streamlined purification process.

References
  • Electrophilic amination - Wikipedia. Available at:[Link][1]

  • Copper(ii)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link],[6]

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation - ACS Catalysis. Available at:[Link][4],[5]

  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents - Wiley-VCH. Available at:[Link][3]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing). Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

O-(5-Quinolyl)hydroxylamine: Comprehensive Laboratory Safety and Disposal Protocol

Handling complex bifunctional molecules like O-(5-Quinolyl)hydroxylamine requires a highly nuanced approach to laboratory safety. As drug development professionals and synthetic chemists, understanding the mechanistic ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex bifunctional molecules like O-(5-Quinolyl)hydroxylamine requires a highly nuanced approach to laboratory safety. As drug development professionals and synthetic chemists, understanding the mechanistic causality behind a chemical's hazards is the foundation of operational excellence. This guide provides a self-validating, step-by-step framework for the safe handling, storage, and disposal of O-(5-Quinolyl)hydroxylamine, ensuring both personnel safety and environmental compliance.

The Dual-Hazard Profile: Mechanistic Causality

O-(5-Quinolyl)hydroxylamine presents a unique "dual-hazard" profile due to its two distinct structural components:

  • The Quinoline Core (Toxicity & Mutagenicity): Quinoline derivatives are highly lipophilic, allowing them to rapidly penetrate biological membranes. Once systemic, the planar quinoline ring can intercalate with DNA, disrupting transcription and replication, which leads to suspected mutagenic and carcinogenic effects (). Environmentally, quinolines are recalcitrant and highly toxic to aquatic life with long-lasting effects ([1]).

  • The Hydroxylamine Moiety (Reactivity & Instability): Hydroxylamines are potent reducing agents containing a relatively weak N-O bond. They are sensitive to heat, friction, and shock ([2]). Crucially, their decomposition is violently catalyzed by transition metals (e.g., Fe, Cu) and strong oxidizers, potentially leading to rapid gas evolution (N2, N2O) and explosion ().

Quantitative Hazard Summary

To establish a baseline for risk assessment, the following table synthesizes the GHS hazard classifications derived from the constituent functional groups of this molecule.

Hazard CategoryGHS ClassificationMechanistic Rationale
Acute Toxicity Category 3 (Oral/Dermal)Rapid systemic absorption; induces methemoglobinemia (hydroxylamine effect) and hepatic injury.
Carcinogenicity Category 1B / Muta. 2Quinoline core intercalates DNA; positive results in in vitro Ames and mammalian cell tests.
Aquatic Toxicity Chronic Category 1 / 2Persistent in water systems; bioaccumulates and disrupts aquatic cellular respiration.
Reactivity Corrosive, Heat SensitiveN-O bond is unstable; decomposes exothermically in the presence of transition metals.

Operational Safety & PPE Protocols

Before initiating any disposal or experimental workflow, personnel must establish a controlled environment.

  • Engineering Controls: All handling must occur within a Class IIB2 chemical fume hood to prevent inhalation of toxic dust.

  • PPE Selection: Wear double nitrile gloves (change immediately upon contamination), a fully buttoned lab coat, and chemical splash goggles. If dust generation is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required ([2]).

  • Tooling: Use non-sparking spatulas (e.g., PTFE or ceramic). Causality: Hydroxylamine powders can ignite via static discharge or friction from metal tools ([3]).

Step-by-Step Waste Disposal Workflows

The following protocols are designed as self-validating systems. If any step fails (e.g., unexpected heat generation or gas evolution), it immediately signals a breach in chemical compatibility.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)
  • Containment: Sweep up powders using wet-wiping techniques (dampening a wipe with water or a compatible solvent) to suppress dust generation. Never use a standard laboratory vacuum, as the static charge and motor heat can ignite hydroxylamine dust ([2]).

    • Validation: The total absence of airborne particulates during the wet-wiping process confirms the successful suppression of explosive dust.

  • Packaging: Place all contaminated wipes, PPE, and empty vials into a chemically resistant, high-density polyethylene (HDPE) container or double-bag them in heavy-duty plastic.

  • Labeling: Affix a hazardous waste label: "Toxic Solid Waste - Contains Quinoline/Hydroxylamine Derivatives. Mutagenic. Environmental Hazard."

  • Final Destruction: Route the waste exclusively to a certified Environmental Health and Safety (EHS) high-temperature incineration facility.

    • Causality: Incineration ensures the complete thermal destruction of the mutagenic quinoline core and safely oxidizes the hydroxylamine nitrogen to NOx, preventing aquatic contamination ([4]).

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors, Washings)
  • Segregation (Critical Step): Never mix O-(5-Quinolyl)hydroxylamine waste with heavy metal waste (e.g., palladium cross-coupling waste, copper catalysts) or oxidizing acids (nitric acid, perchlorates).

    • Validation: The waste carboy should remain at room temperature. Any localized heating indicates a dangerous catalytic decomposition.

  • Container Selection: Store liquid waste in HDPE carboys. Avoid metal containers entirely, as hydroxylamines corrode metals, which in turn catalyze the chemical's explosive decomposition ().

  • Venting: Equip the waste carboy with a vented cap.

    • Causality: Slow decomposition can release nitrogen gases; a sealed container may over-pressurize and violently rupture.

  • Disposal: Transfer the segregated carboy to EHS for specialized chemical incineration. Do not pour down the drain under any circumstances ([1]).

Protocol C: Emergency Spill Response
  • Evacuation & Ventilation: Immediately clear the immediate area. Ensure the fume hood exhaust is maximized.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Causality: Combustible absorbents (like paper towels or sawdust) can ignite if the hydroxylamine reacts exothermically ([3]).

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a compatible HDPE waste bucket.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect all wash water as hazardous aqueous waste.

Waste Segregation and Disposal Logic

The following diagram illustrates the critical decision pathways for segregating O-(5-Quinolyl)hydroxylamine waste to prevent incompatible mixing.

G A O-(5-Quinolyl)hydroxylamine Waste Stream B Solid Waste (Powders, PPE, Vials) A->B Solid C Liquid Waste (Solutions, Washings) A->C Liquid D Wet-Wipe Collection (No Vacuums) B->D E Aqueous Waste (Strictly No Heavy Metals) C->E Water-based F Organic Waste (No Oxidizers) C->F Solvent-based G HDPE Container (Vented Cap for Liquids) D->G E->G F->G H High-Temperature Incineration Facility G->H Final Disposal

Decision matrix for O-(5-Quinolyl)hydroxylamine waste segregation and disposal.

References

  • Quinoline - SAFETY DATA SHEET Source: PENTA s.r.o. URL:[Link]

  • Hydroxylamine hydrochloride MSDS Source: Actylis Lab Solutions URL:[Link]

Sources

Handling

Personal protective equipment for handling O-(5-Quinolyl)hydroxylamine

As drug development increasingly explores complex bifunctional scaffolds, O-arylhydroxylamines like O-(5-Quinolyl)hydroxylamine have emerged as critical synthetic intermediates. However, handling this compound requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex bifunctional scaffolds, O-arylhydroxylamines like O-(5-Quinolyl)hydroxylamine have emerged as critical synthetic intermediates. However, handling this compound requires a rigorous, mechanistic approach to laboratory safety.

As a Senior Application Scientist, I have designed this guide to go beyond simply listing Personal Protective Equipment (PPE). By understanding the causality behind each safety measure—rooted in the molecule's underlying reactivity and toxicological pathways—laboratory personnel can execute their workflows with absolute confidence, ensuring both personal safety and experimental integrity.

Mechanistic Hazard Profile: Understanding the Threat

O-(5-Quinolyl)hydroxylamine combines two highly active functional groups, each contributing to a severe, synergistic hazard profile:

  • The Quinoline Scaffold: Quinoline and its derivatives are readily absorbed through the skin and are classified as Category 1B hepatocarcinogens and Category 2 mutagens[1][2]. In vivo studies demonstrate that the quinoline core is metabolized by P450 enzymes into reactive epoxides that form mutagenic DNA adducts[3].

  • The Hydroxylamine Moiety: Hydroxylamines are potent nucleophiles and reducing agents. Systemic absorption can lead to methemoglobinemia (the oxidation of Fe2+ to Fe3+ in hemoglobin, severely impairing oxygen transport)[4]. Furthermore, they are severe skin sensitizers (Category 1)[5]. Chemically, O-arylhydroxylamines are prone to acid-promoted dearomative rearrangements and can decompose exothermically if exposed to transition metals, static shock, or excessive heat[6][7].

Quantitative Hazard Synthesis

Because specific toxicological data for the exact O-(5-Quinolyl)hydroxylamine molecule is limited, we must design our safety protocols based on the additive hazards of its constituent components.

Table 1: Additive Hazard Thresholds and Operational Implications

Hazard ClassQuinoline Core ContributionHydroxylamine ContributionSynergistic Operational Implication
Acute Toxicity Category 3 (Oral), Category 4 (Dermal)[2]Category 4 (Oral/Dermal)[5]Extreme risk of systemic poisoning via skin absorption.
Carcinogenicity & Mutagenicity Category 1B (Carcinogen), Muta. 2[1]Category 2 (Suspected Carcinogen)[5]Mandatory use of closed systems and P100 respiratory protection.
Sensitization & Irritation Skin Irrit. 2, Eye Irrit. 2[1]Skin Sens. 1 (Allergic reaction)[5]High risk of contact dermatitis and respiratory sensitization.
Environmental Aquatic Chronic 2[1]Aquatic Acute 1[5]Absolute zero-drain policy; incinerate all waste.

Essential Personal Protective Equipment (PPE) Matrix

To mitigate the dual threat of rapid dermal absorption (quinoline) and severe sensitization (hydroxylamine), standard lab coats and single-layer latex gloves are entirely insufficient.

  • Dermal Protection (The Double-Glove System):

    • Inner Glove: Standard Nitrile (4-6 mil) for tactile dexterity.

    • Outer Glove: Neoprene or Butyl rubber.

    • Causality: Quinoline derivatives can rapidly permeate thin nitrile over prolonged exposure. Neoprene provides a superior, validated chemical barrier against aromatic amines and heterocyclic compounds.

  • Respiratory Protection:

    • If handling dry powders outside of a glovebox, a NIOSH-approved half-mask respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges is mandatory[8][9].

    • Causality: Hydroxylamine derivatives form highly irritating, potentially combustible dusts[8], and quinoline vapors are highly toxic via inhalation[9].

  • Ocular & Body Protection:

    • ANSI Z87.1 approved chemical splash goggles (standard safety glasses are insufficient due to vapor irritation)[9].

    • Flame-resistant (FR) lab coat or a disposable Tyvek suit to prevent toxic particulate accumulation on personal clothing.

Operational Workflow & Emergency Matrix

G A Pre-Operational Risk Assessment B Don PPE (Double Glove, Respirator, Tyvek) A->B C Engineering Controls (Fume Hood / Argon Purge) B->C D Chemical Handling O-(5-Quinolyl)hydroxylamine C->D E Spill or Exposure? D->E F Standard Decontamination (Mild Base / Solvents) E->F No G Emergency Protocol (Evacuate, Wash, Medical) E->G Yes H Waste Segregation (Toxic Organics) F->H G->H Post-Emergency

Fig 1. Operational workflow and emergency decision matrix for handling O-(5-Quinolyl)hydroxylamine.

Step-by-Step Methodologies

Protocol 1: Safe Handling and Reagent Transfer
  • Engineering Controls: Conduct all operations inside a certified chemical fume hood with a verified face velocity of 80–120 fpm. For quantities exceeding 5 grams, utilize an Argon-purged glovebox.

    • Causality: Argon prevents the oxidative degradation of the hydroxylamine group and eliminates the risk of combustible dust-air mixtures[8].

  • Static Elimination: Ground all metal stands and balances. Use a polonium anti-static brush on the weighing vessel and employ PTFE or anti-static spatulas.

    • Causality: Hydroxylamine derivatives carry a risk of explosion triggered by shock, friction, or static discharge[6].

  • Massing & Solubilization: Weigh the compound in a sealed, tared vial. When adding solvent (e.g., anhydrous DCM or THF), cool the receiving flask to 0°C in an ice bath and add the solvent dropwise.

    • Causality: Exothermic dissolution can trigger localized heating, leading to rapid, potentially violent dearomative rearrangement or decomposition of the O-arylhydroxylamine[7].

  • Transfer: Transfer the dissolved reagent using a gas-tight syringe or PTFE cannula. Never pour the solution open to the atmosphere.

Protocol 2: Decontamination and Waste Disposal
  • Immediate Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 10% sodium carbonate ( Na2​CO3​ ) solution, followed by a water rinse.

    • Causality: Mild bases safely neutralize any acidic residues without triggering the violent, acid-catalyzed amine 1,3-migration specific to O-arylhydroxylamines[7].

  • Waste Segregation (Critical Step): Collect all liquid waste in a clearly labeled, halogen-free organic waste carboy. NEVER mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides).

    • Causality: The hydroxylamine moiety is a strong reducing agent; contact with oxidizers will cause a violent exothermic reaction and potential explosion[2].

  • Solid Waste: Dispose of all contaminated outer gloves, wipes, and empty vials into a dedicated, poly-lined biohazard-style bin labeled "Toxic Organic Solid Waste - Incineration Only." Do not allow this material to enter the standard municipal waste stream due to its severe aquatic toxicity[1][5].

Providing high-purity reagents is only half of our responsibility. Equipping the scientific community with the mechanistic knowledge to handle complex molecules safely is our ultimate commitment to your research success.

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